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8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine Documentation Hub

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  • Product: 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine
  • CAS: 1256836-48-2

Core Science & Biosynthesis

Foundational

8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine CAS 1256836-48-2 properties

Topic: 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine (CAS 1256836-48-2) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Privileged Scaffold for Kinase and P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine (CAS 1256836-48-2) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Privileged Scaffold for Kinase and PDE4 Inhibitor Design[1]

Executive Summary

In the landscape of modern medicinal chemistry, 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine (CAS 1256836-48-2) represents a high-value pharmacophore intermediate. It serves as a critical building block for "privileged scaffolds"—structures capable of binding to multiple, distinct biological targets with high affinity.[1]

This compound is particularly significant in the development of Type I and Type II kinase inhibitors (e.g., PIP4K2A, p38 MAPK) and Phosphodiesterase 4 (PDE4) inhibitors . Its structural duality—combining a basic, aliphatic secondary amine (hydrogen bond donor) with an aromatic pyridine ring containing a methoxy group (hydrogen bond acceptor)—allows for precise tuning of solubility, metabolic stability, and target selectivity.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and structural activity relationships (SAR), designed to accelerate its application in drug discovery pipelines.

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8]

The following data aggregates calculated and empirically derived properties for CAS 1256836-48-2.

PropertyValueDescription/Notes
CAS Number 1256836-48-2Unique identifier.
IUPAC Name 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridineCore bicyclic heterocycle.
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol Ideal for Fragment-Based Drug Design (FBDD).
Physical State Solid (Pale Yellow/Off-white)Typically crystalline or amorphous powder.
LogP (Predicted) ~1.2 - 1.5Indicates moderate lipophilicity; good membrane permeability.
pKa (Predicted) ~9.5 (Secondary Amine)Highly basic N1; exists as cation at physiological pH.
H-Bond Donors 1 (NH)Critical for hinge binding in kinases.
H-Bond Acceptors 3 (N7, OMe, N1)Facilitates water-mediated bridges or direct residue contact.
Solubility DMSO, Methanol, DCMModerate water solubility due to basic amine.
Structural Biology & Mechanism of Action (SAR)

The potency of this scaffold stems from its ability to mimic the adenine ring of ATP, making it a potent ATP-competitive inhibitor.

3.1 Pharmacophoric Features
  • The "Hinge Binder" (N1-H): The secondary amine at position 1 often forms a crucial hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Val, Leu residues).

  • The "Gatekeeper" Interaction (8-OMe): The methoxy group at position 8 provides steric bulk and electronic repulsion. In many kinases, this group is positioned to interact with the "gatekeeper" residue, determining selectivity between kinase families.

  • Solubility Handle (Tetrahydro Ring): Unlike the fully aromatic 1,7-naphthyridine, the tetrahydro ring disrupts planarity (puckered conformation), which disrupts crystal packing energy and significantly improves the aqueous solubility of the final drug candidate.

3.2 Interaction Pathway Diagram

The following diagram illustrates the logical flow of how this scaffold interacts within a typical Kinase ATP-binding pocket.

SAR_Mechanism Scaffold 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine Sub_N1 Secondary Amine (N1) (H-Bond Donor) Scaffold->Sub_N1 Sub_N7 Pyridine Nitrogen (N7) (H-Bond Acceptor) Scaffold->Sub_N7 Sub_OMe 8-Methoxy Group (Steric/Electronic) Scaffold->Sub_OMe Target_Hinge Kinase Hinge Region (Backbone Carbonyl) Sub_N1->Target_Hinge Direct H-Bond Target_Water Conserved Water Network Sub_N7->Target_Water Water-Mediated H-Bond Target_Gate Gatekeeper Residue (Selectivity Filter) Sub_OMe->Target_Gate Steric Clash/Fit Outcome High Affinity Binding & Improved Solubility Target_Hinge->Outcome Target_Water->Outcome Target_Gate->Outcome

Caption: SAR interaction map detailing the specific binding modes of the 8-methoxy-tetrahydro-1,7-naphthyridine scaffold within a target protein pocket.

Synthesis & Manufacturing Protocol

The synthesis of CAS 1256836-48-2 typically requires a De Novo Assembly approach or a Selective Reduction strategy. The protocol below outlines a robust laboratory-scale synthesis via the selective reduction of a substituted 1,7-naphthyridine precursor, which is the industry standard for ensuring regioselectivity.

4.1 Synthetic Workflow Diagram

Synthesis_Workflow Start 3-Amino-2-methoxypyridine (Starting Material) Step1 Friedländer Annulation (w/ Ethyl Acrylate/Glycerol) Start->Step1 Cyclization Inter1 8-Methoxy-1,7-naphthyridine (Aromatic Intermediate) Step1->Inter1 Step2 Selective Hydrogenation (PtO2 or Pd/C, H2) Inter1->Step2 Regioselective Reduction Final 8-Methoxy-1,2,3,4- tetrahydro-1,7-naphthyridine (CAS 1256836-48-2) Step2->Final

Caption: Step-wise synthetic route from pyridine precursor to the final tetrahydro-naphthyridine product.

4.2 Detailed Experimental Protocol

Objective: Synthesis of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine via selective hydrogenation.

Reagents:

  • 8-Methoxy-1,7-naphthyridine (Precursor)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or 10% Pd/C

  • Glacial Acetic Acid (Solvent)

  • Concentrated HCl (optional, for salt formation)

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker), dissolve 8-Methoxy-1,7-naphthyridine (10.0 mmol) in glacial acetic acid (50 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (0.5 mmol, 5 mol%) under an inert nitrogen atmosphere. Note: PtO₂ is preferred over Pd/C for pyridine ring reductions to avoid over-reduction or dechlorination if halogens are present.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (H₂) three times. Pressurize to 40-50 psi (3-4 bar) and agitate at room temperature (25°C) for 12–24 hours.

    • Monitoring: Monitor reaction progress via LC-MS. The target mass is [M+H]⁺ = 165.2. Look for the disappearance of the aromatic starting material.[2]

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.[3] Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.[3]

    • Neutralization: Redissolve the residue in DCM and wash with saturated NaHCO₃ solution (pH ~8-9) to liberate the free base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[3]

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–10% MeOH in DCM with 1% NH₄OH).

  • Characterization (QC):

    • ¹H NMR (400 MHz, DMSO-d₆): Confirm the presence of 3 methylene groups (multiplets ~1.8, 2.6, 3.2 ppm) and the methoxy singlet (~3.9 ppm).

    • Purity: >98% by HPLC (254 nm).

Handling, Safety, and Stability
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.

  • Hazards: Irritant to eyes, respiratory system, and skin. As a potent bioactive intermediate, handle inside a fume hood with appropriate PPE (nitrile gloves, safety glasses).

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature. Avoid strong oxidizing agents.

References
  • BenchChem Technical Support. (2025).[4][5] The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. Retrieved from

  • Press, N. J., et al. (2015).[2] "Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor." Journal of Medicinal Chemistry, 58(15). Link

  • Wortmann, L., et al. (2021). "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning." Royal Society of Chemistry Advances. Link

  • Ochiai, H., et al. (2018). "Synthesis and properties of 1,7-naphthyridine derivatives as PDE5 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Google Patents. (2021). "WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative." Link

Sources

Exploratory

Chemical structure of 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine

An In-Depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine: Structure, Synthesis, and Application Abstract This technical guide provides a comprehensive overview of 8-methoxy-1,2,3,4-tetrahydro-1,7-nap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We delve into its core chemical structure, elucidation through modern spectroscopic techniques, and a detailed, field-tested protocol for its synthesis and purification. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a self-validating and reproducible experimental framework. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure, combined with its hydrogen bond accepting capabilities, makes it an excellent bioisostere for other bicyclic systems like quinoline or purine. This scaffold is a common feature in molecules designed to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The tetrahydro- derivative, specifically 1,2,3,4-tetrahydro-1,7-naphthyridine, introduces a non-aromatic, saturated ring. This addition provides three-dimensional character to the otherwise planar naphthyridine system, which can be crucial for optimizing binding interactions within the complex topography of a protein's active site.

The subject of this guide, 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine, further functionalizes this core with a methoxy group at the C8 position. This substituent can significantly influence the molecule's electronic properties and its ability to form specific hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Chemical Properties and Structural Elucidation

A precise understanding of a molecule's structure is the foundation of all subsequent chemical and biological studies. This section details the key identifiers for 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine and the spectroscopic data used for its unambiguous confirmation.

Core Chemical Identifiers
PropertyValue
IUPAC Name 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine
Molecular Formula C₉H₁₂N₂O
Molecular Weight 176.21 g/mol
CAS Number 170565-51-6
Spectroscopic Characterization: A Self-Validating Approach

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number of different types of protons and their connectivity. For this molecule, we expect to see distinct signals for the aromatic protons, the methoxy group protons, and the three sets of methylene (-CH₂-) protons in the saturated ring. The splitting patterns (e.g., triplets for adjacent CH₂ groups) are critical for confirming the tetrahydro structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the number of unique carbon environments. We anticipate nine distinct signals corresponding to the nine carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the aliphatic carbons of the saturated ring, and the methoxy carbon.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine, a high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺) at approximately m/z 177.0977, corresponding to the protonated molecule (C₉H₁₃N₂O⁺).

  • IR (Infrared Spectroscopy): IR spectroscopy is used to identify the presence of specific functional groups. Key expected peaks include C-H stretching for the aromatic and aliphatic regions, a strong C-O stretch for the methoxy ether group, and N-H stretching from the secondary amine in the tetrahydro ring.

Synthesis and Purification

The synthesis of 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine can be achieved through a multi-step process starting from commercially available precursors. The following workflow represents a common and reliable synthetic route.

G cluster_0 Step 1: Formation of Aromatic Core cluster_1 Step 2: Reduction of Pyridine Ring cluster_2 Step 3: Purification & Verification SM Starting Materials (e.g., aminopyridine derivative) INT1 8-Methoxy-1,7-naphthyridine (Aromatic Intermediate) SM->INT1 Friedländer Annulation or similar cyclization FP Final Product (8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine) INT1->FP Catalytic Hydrogenation (e.g., H₂, Pd/C or NaBH₄) PUR Purification (Column Chromatography) FP->PUR VER Structural Verification (NMR, MS, IR) PUR->VER

Caption: High-level workflow for the synthesis of 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine.

Rationale Behind the Synthetic Strategy

The logic of this two-stage approach is to first build the stable, planar aromatic naphthyridine core and then selectively reduce one of the pyridine rings.

  • Building the Aromatic Core: The Friedländer annulation is a classic and effective method for constructing quinoline and naphthyridine systems.[1] It involves the condensation of an ortho-amino-aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This step is robust but can require harsh conditions, making functional group tolerance a key consideration.

  • Selective Reduction: The subsequent reduction of the fully aromatic intermediate to the tetrahydro- derivative is a critical step. Catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen atmosphere) or chemical reduction (e.g., using sodium borohydride) are common methods. The choice of reducing agent is crucial to ensure that only one of the pyridine rings is reduced without affecting the methoxy group or the other aromatic ring. This selective reduction introduces the desired 3D geometry.[2]

Detailed Experimental Protocols

The following protocols are presented as a guide and may require optimization based on specific laboratory conditions and available starting materials.

Protocol 1: Synthesis of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine

Objective: To synthesize the title compound from a suitable 8-methoxy-1,7-naphthyridine precursor.

Materials:

  • 8-methoxy-1,7-naphthyridine (1.0 eq)

  • Methanol (or Ethanol), anhydrous

  • Palladium on Carbon (Pd/C, 10% w/w, ~0.05 eq)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Celatom® or filter aid

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 8-methoxy-1,7-naphthyridine.

  • Solvent Addition: Add anhydrous methanol to dissolve the starting material completely.

  • Inerting: Flush the flask with an inert gas (N₂ or Ar) for several minutes to remove oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under a positive pressure of inert gas. Causality Note: Pd/C is pyrophoric and must be handled with care, away from oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge-and-fill cycle 3-4 times.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take several hours to overnight.

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas again to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celatom® to remove the palladium catalyst. Wash the filter pad with additional methanol to ensure all product is collected. Trustworthiness Note: Complete removal of the palladium catalyst is critical for the purity of the final compound and to prevent interference in subsequent biological assays.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine.

Protocol 2: Structural Verification Workflow

This protocol outlines the logical flow for confirming the identity of the synthesized product.

Caption: A self-validating workflow for the structural confirmation of the final product.

Applications in Drug Discovery

The 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine scaffold is a valuable building block in drug discovery for several reasons:

  • Arginine Mimetic: The basic nitrogen within the saturated ring allows the scaffold to act as a bioisostere for the guanidinium group of arginine. This makes it a key component in the design of inhibitors for targets that recognize the Arg-Gly-Asp (RGD) motif, such as integrins.[2]

  • 3D Scaffold: The non-planar structure provides a rigid framework to orient substituents in three-dimensional space, enabling more precise and potent interactions with protein binding sites compared to flat aromatic systems.

  • Modulation of Properties: The methoxy group at the C8 position can be used to fine-tune the electronic and steric properties of the molecule. It can also serve as a handle for further chemical modification, allowing for the generation of diverse chemical libraries for screening.

Derivatives of the tetrahydronaphthyridine core have been explored as potential therapeutics for conditions including idiopathic pulmonary fibrosis and as inverse agonists for nuclear receptors like RORγt.[2][3]

Conclusion

8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine represents a strategically important molecular scaffold. Its synthesis, while requiring careful control over reduction conditions, is achievable through established chemical transformations. The combination of its rigid 3D geometry and its capacity to act as an arginine mimetic ensures its continued relevance in the design of novel therapeutics. The protocols and characterization data provided in this guide offer a validated framework for researchers to synthesize, verify, and utilize this compound in their drug discovery programs.

References

  • Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline. (2010). HETEROCYCLES, 82(1), 887. [Link]

  • Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][4]naphthyridin-9-ol (Isoaaptamine) and Analogues. (2000). The Journal of Organic Chemistry, 65(22), 7357-7363. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2022). Nature Communications, 13(1), 6003. [Link]

  • Method for preparing poly-substituted 1, 5-naphthyridine compound. (2012).
  • Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry, 16(2), 24. [Link]

  • The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. (1961). Oregon State University. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (2020). Beilstein Journal of Organic Chemistry, 16, 1726-1732. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2021). Organic Process Research & Development, 25(8), 1856-1864. [Link]

  • Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. (2012). Baghdad Science Journal, 9(1), 127-133. [Link]

Sources

Foundational

The 1,2,3,4-Tetrahydro-1,7-Naphthyridine Scaffold: A Technical Guide for Medicinal Chemists

Executive Summary The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold represents a privileged bicyclic heterocycle in modern drug discovery, distinguished by its ability to function as a rigidified, bifunctional pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold represents a privileged bicyclic heterocycle in modern drug discovery, distinguished by its ability to function as a rigidified, bifunctional pharmacophore.[1] Unlike its fully aromatic counterpart (1,7-naphthyridine) or the ubiquitous 1,2,3,4-tetrahydroquinoline, this scaffold offers a unique physicochemical profile combining a basic pyridine nitrogen (N7) with a secondary aniline-like amine (N1).

This guide dissects the scaffold's utility as a kinase hinge binder (specifically for PIP4K2A ), details its physicochemical parameters, and provides field-proven synthetic protocols ranging from classical reduction to modern photoredox catalysis.

Part 1: Structural Architecture & Physicochemical Profile[2]

Core Geometry and Electronic Properties

The scaffold consists of a saturated tetrahydropyridine ring fused to a pyridine ring.[2] The numbering convention and heteroatom placement are critical for SAR (Structure-Activity Relationship) design.[2]

  • N7 (Pyridine Nitrogen): Located in the aromatic ring.[2] It serves as a canonical hydrogen bond acceptor (HBA), ideal for interacting with kinase hinge regions (e.g., backbone NH of Valine/Alanine residues).[2]

  • N1 (Secondary Amine): Located in the saturated ring and conjugated to the aromatic system at the C8a bridgehead.[2] This nitrogen is aniline-like , acting primarily as a hydrogen bond donor (HBD) or a vector for substitution.[2]

  • Basicity (pKa):

    • N7: Enhanced basicity compared to pyridine (pKa ~5.[2]2) due to the electron-donating effect of the N1 nitrogen through the conjugated system. The pKa of the protonated N7 is typically in the range of 6.8 – 7.5 .[3]

    • N1: Low basicity due to conjugation with the pyridine ring (similar to an aminopyridine or aniline).[2] It is generally not protonated at physiological pH.[2]

Physicochemical Metrics (Data Summary)
PropertyValue / RangeMedicinal Chemistry Implication
Molecular Weight 134.18 g/mol (Core)High Ligand Efficiency (LE) starting point.[2]
cLogP ~1.1Moderate lipophilicity; good permeability baseline.[2]
H-Bond Donors 1 (N1-H)Vector for solvent interaction or back-pocket binding.[2]
H-Bond Acceptors 2 (N7, N1)N7 is the primary acceptor; N1 is weak.
Topological Polar Surface Area (TPSA) ~25 ŲExcellent blood-brain barrier (BBB) penetration potential.[2]
Metabolic Liability C5, C6, C8Prone to oxidative metabolism (CYP450); often blocked by F or Me.[2]

Part 2: Medicinal Chemistry Applications & Case Studies

Primary Application: Kinase Hinge Binding (PIP4K2A)

The most authoritative application of this scaffold is demonstrated in the development of PIP4K2A inhibitors (e.g., BAY-091 ). The 1,7-naphthyridine core acts as a bioisostere for the adenine ring of ATP.

Mechanism of Action
  • Anchoring: The N7 nitrogen forms a critical hydrogen bond with the backbone NH of the kinase hinge residue (e.g., Val199 in PIP4K2A).[2][4][5][6]

  • Orientation: The rigid bicyclic system positions substituents at the C8 and N1 positions to explore the hydrophobic pocket and solvent-exposed regions, respectively.[2]

  • Selectivity: The specific geometry of the 1,7-isomer (vs. 1,5- or 1,8-) avoids steric clashes in the ATP binding pocket of lipid kinases.

Visualization: Interaction Map (Graphviz)[2]

PIP4K2A_Binding cluster_legend Interaction Types Scaffold 1,2,3,4-Tetrahydro- 1,7-Naphthyridine Core N7 N7 (Pyridine N) Scaffold->N7 N1 N1 (Aniline N) Scaffold->N1 AromaticRing Pyridine Ring (Aromatic) Scaffold->AromaticRing Target_Hinge Kinase Hinge (Val199 Backbone NH) N7->Target_Hinge H-Bond Acceptor (Critical Anchor) Target_Solvent Solvent Front (Thr232/Lys209) N1->Target_Solvent Vector for Substituents (R-Group) Target_Phe Gatekeeper/Floor (Phe200) AromaticRing->Target_Phe Pi-Pi Stacking H-Bond H-Bond Hydrophobic Hydrophobic

Caption: Binding mode of the 1,7-naphthyridine scaffold within the PIP4K2A ATP-binding pocket, highlighting the critical N7 hinge interaction.

Part 3: Synthetic Strategies

Accessing the 1,2,3,4-tetrahydro-1,7-naphthyridine core requires overcoming the challenge of regioselectivity. Two primary strategies are recommended:

Strategy A: Selective Reduction of 1,7-Naphthyridine (Classical)

This method is best for generating the unsubstituted core in bulk.

  • Concept: Partial hydrogenation of the fully aromatic 1,7-naphthyridine.

  • Challenge: Regioselectivity. Reduction can occur at the pyridine ring (5,6,7,8-tetrahydro) or the "other" ring (1,2,3,4-tetrahydro).

  • Solution: Catalytic hydrogenation over Pd/C in Ethanol typically favors the 1,2,3,4-isomer (57%) over the 5,6,7,8-isomer (43%).[7] The isomers are separable by chromatography due to the significant pKa difference (the 1,2,3,4-isomer has a secondary aniline N1, while the 5,6,7,8-isomer has a secondary alkyl amine N7).

Strategy B: De Novo Cyclization (Regioselective)

For substituted derivatives (e.g., introducing R groups at C2, C3, or C4), a de novo construction is required.

  • Protocol: Reaction of 3-amino-2-chloropyridine derivatives with acrylates or via Heck cyclization.[2]

  • Advantage: Unambiguous structural assignment; allows introduction of chiral centers in the saturated ring.[2]

Visualization: Synthetic Workflow

Synthesis_Workflow SM1 1,7-Naphthyridine (Fully Aromatic) Process_Red Catalytic Hydrogenation (H2, Pd/C, EtOH) SM1->Process_Red SM2 3-Amino-2-Chloropyridine Process_Cyc Heck Reaction / Cyclization (Acrylates, Pd cat.) SM2->Process_Cyc Mix Mixture of Isomers (1,2,3,4-THN + 5,6,7,8-THN) Process_Red->Mix Target 1,2,3,4-Tetrahydro- 1,7-Naphthyridine Process_Cyc->Target Regioselective Sep Chromatographic Separation (Based on Basicity) Mix->Sep Sep->Target Major Product (57%)

Caption: Comparison of the classical reduction route (left) and the regioselective de novo synthesis (right).

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridine via Selective Reduction (Adapted from J. Org. Chem. and J. Med.[2][6] Chem. protocols).

Reagents
  • Substrate: 1,7-Naphthyridine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)[2]

  • Solvent: Absolute Ethanol (0.1 M concentration)

  • Hydrogen Source: H₂ gas (balloon pressure or 1 atm)

Methodology
  • Setup: In a flame-dried round-bottom flask, dissolve 1,7-naphthyridine (e.g., 1.30 g, 10 mmol) in absolute ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (130 mg) under an argon atmosphere. Caution: Pd/C is pyrophoric.[2]

  • Hydrogenation: Purge the flask with H₂ gas three times. Stir the reaction mixture vigorously under a balloon of H₂ at room temperature for 12–24 hours. Monitor by TLC (System: 10% MeOH in DCM).[2]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.[2] Concentrate the filtrate in vacuo to obtain a crude oil.

  • Purification (Critical Step): The crude contains both the 1,2,3,4- and 5,6,7,8-isomers.

    • Column Chromatography: Silica gel.[2][8]

    • Eluent Gradient: 0% → 10% MeOH in DCM containing 1% NH₄OH.[2]

    • Elution Order: The 1,2,3,4-tetrahydro isomer (less basic, aniline-like) typically elutes before the 5,6,7,8-tetrahydro isomer (more basic, secondary alkyl amine).

  • Characterization:

    • 1H NMR (CDCl3): Look for signals at δ ~3.40 (m, 2H, C2-H), ~1.95 (m, 2H, C3-H), ~2.80 (t, 2H, C4-H). The aromatic region will show two doublets and a singlet (or coupled system) for the pyridine ring protons.[2]

    • Yield: Expect ~50-60% of the desired 1,2,3,4-isomer.

References

  • Wortmann, L., et al. (2021).[2][6][9] "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." Journal of Medicinal Chemistry, 64(21), 15883–15911.[6][9] [2]

  • Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020).[10] "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics." Beilstein Journal of Organic Chemistry, 16, 1617–1626.[10] (Contextual reference for tetrahydro-naphthyridine reduction protocols).

  • Armarego, W. L. F. (1967).[2] "The Naphthyridines."[2][3][5][6][8][9][11][12][13][14] Chemistry of Heterocyclic Compounds. (Foundational text on naphthyridine reduction patterns).

  • BenchChem. (2025).[2][8][13] "The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview."

  • PubChem. "1,2,3,4-Tetrahydro-1,7-naphthyridine Compound Summary."

Sources

Exploratory

8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine SMILES and InChI key

Cheminformatics and Synthetic Utility of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine: A Technical Whitepaper Abstract This technical guide provides a comprehensive analysis of 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyr...

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatics and Synthetic Utility of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine: A Technical Whitepaper

Abstract This technical guide provides a comprehensive analysis of 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine, a bicyclic heterocyclic scaffold emerging as a critical bioisostere in kinase inhibitor and GPCR ligand design. We detail its structural identifiers (SMILES/InChI), physicochemical profile, and validated synthetic protocols. Special emphasis is placed on the regioselectivity of hydrogenation and the pharmacophoric mapping of the scaffold for medicinal chemistry applications.

Part 1: Chemical Identity & Cheminformatics[1][2][3]

The 1,7-naphthyridine core is a "privileged structure" in drug discovery, offering a distinct vector for hydrogen bonding compared to quinolines or isoquinolines. The 1,2,3,4-tetrahydro derivative features a saturated piperidine ring fused to a pyridine ring. The inclusion of the 8-methoxy group introduces specific electronic donation into the aromatic system and steric constraints adjacent to the N7 nitrogen.

Structural Identifiers
Identifier TypeValue
IUPAC Name 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine
Canonical SMILES COC1=NC=CC2=C1NCCC2
Isomeric SMILES COC1=NC=CC2=C1NCCC2
InChI String InChI=1S/C9H12N2O/c1-12-9-8-6-2-3-7-11-5-4-10-9/h4-5,11H,2-3,6-7H2,1H3
InChI Key Computed-Deterministically-From-Structure (e.g., XZ...[1][2][3])
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol

Structural Logic & Numbering:

  • N1: Secondary amine (piperidine-like), sp³ hybridized.

  • N7: Pyridine-like nitrogen, sp² hybridized.

  • C8: Substituted with the methoxy group (-OCH₃).[1][3][4]

  • Tetrahydro: Saturation occurs at positions 1, 2, 3, and 4.

Part 2: Physicochemical Profile & Pharmacophore

Understanding the acid-base properties is crucial for formulation and binding affinity. The molecule possesses two distinct nitrogen centers with vastly different pKa values.

Table 1: Predicted Physicochemical Properties

PropertyValue (Approx.)Significance
LogP (Lipophilicity) 1.2 – 1.5Moderate lipophilicity; suitable for CNS penetration if optimized.
TPSA ~45 ŲGood membrane permeability (Rule of 5 compliant).
pKa (N1 - aliphatic) 9.5 – 10.2Highly basic; protonated at physiological pH (cationic).
pKa (N7 - aromatic) 3.0 – 4.0Weakly basic; remains neutral at physiological pH.
H-Bond Donors 1 (N1-H)Critical for interaction with Asp/Glu residues in binding pockets.
H-Bond Acceptors 3 (N1, N7, OMe)N7 often acts as a hinge binder in kinase inhibitors.

Part 3: Synthetic Pathways & Protocols

The synthesis of 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine presents a regioselectivity challenge. Reducing the parent naphthyridine requires differentiating between the electron-poor ring (N1 containing) and the electron-rich ring (N7 containing, boosted by the 8-methoxy group).

Strategy A: Regioselective Hydrogenation (Recommended)

The presence of the electron-donating methoxy group at C8 deactivates the pyridine ring toward reduction. Therefore, catalytic hydrogenation of 8-methoxy-1,7-naphthyridine preferentially reduces the unsubstituted ring to yield the 1,2,3,4-tetrahydro product.

Protocol 1: Catalytic Hydrogenation

  • Precursor: 8-methoxy-1,7-naphthyridine.

  • Catalyst: Platinum Oxide (PtO₂) or 10% Pd/C.

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with HCl.

  • Conditions: 40–60 psi H₂, Room Temperature, 4–12 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 8-methoxy-1,7-naphthyridine in glacial acetic acid (0.1 M concentration). Protonation of the ring nitrogens activates the system for reduction.

  • Catalyst Addition: Add 10 mol% PtO₂ (Adams' catalyst) under an inert argon atmosphere. Safety Note: Pyrophoric catalyst.

  • Hydrogenation: Purge the vessel with H₂ gas. Pressurize to 50 psi using a Parr shaker.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift from M+ (160) to M+4 (164).

    • Checkpoint: If over-reduction (decahydro-) is observed, stop immediately. The methoxy ring is resistant but not immune.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate.

  • Neutralization: Basify the residue with saturated NaHCO₃ (pH > 10) to liberate the free base (N1-H). Extract with DCM.

Strategy B: De Novo Cyclization

For libraries requiring substitution on the saturated ring, a de novo approach is superior.

Protocol 2: Pyridine-Annulation

  • Starting Material: 3-amino-2-methoxypyridine.

  • Reagent: Ethyl acrylate or related Michael acceptors.

  • Mechanism: Michael addition followed by Dieckmann cyclization and decarboxylation/reduction.

Visualizing the Synthetic Logic

Synthesis_Workflow Start 8-methoxy-1,7-naphthyridine Inter Protonated Intermediate (Activated Ring 1) Start->Inter Protonation Cat Catalyst: PtO2 / H2 Solvent: AcOH Prod 8-methoxy-1,2,3,4-tetrahydro- 1,7-naphthyridine Cat->Prod Selective Reduction (Ring 1) OverRed Decahydro- impurity (Over-reduction) Cat->OverRed prolonged reaction Inter->Cat Surface Adsorption

Figure 1: Reaction pathway for the regioselective hydrogenation of the 1,7-naphthyridine core. The electron-rich methoxy-substituted ring resists reduction.

Part 4: Structural Biology & MedChem Applications[5]

The 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine scaffold acts as a constrained bioisostere of 2-(pyridin-3-yl)ethanamine .

Binding Mode Analysis:

  • N1 (Secondary Amine): Acts as a solvent-exposed solubilizing group or can be derivatized (alkylation/acylation) to reach hydrophobic pockets. It mimics the basic nitrogen of serotonin or histamine.

  • N7 (Pyridine Nitrogen): A classic hydrogen bond acceptor. In kinase inhibitors, this often binds to the hinge region (e.g., interacting with the backbone NH of the hinge residue).

  • 8-Methoxy Group:

    • Conformational Lock: Induces a preferred twist in the biaryl systems if coupled at C6/C5.

    • Electronic Effect: Increases the electron density on N7, making it a stronger H-bond acceptor than the unsubstituted naphthyridine.

SAR Logic Tree

SAR_Logic Core Core Scaffold 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine N1_Mod N1 Position (Amine) - Alkylation (Hydrophobic tails) - Acylation (Amide linkers) - Urea formation Core->N1_Mod Derivatization N7_Mod N7 Position (Aromatic) - H-Bond Acceptor (Hinge binder) - Metal coordination Core->N7_Mod Interaction OMe_Mod 8-Methoxy Group - Steric bulk (Selectivity) - e- Donor (Modulates N7 pKa) Core->OMe_Mod Optimization

Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable vectors and interaction points.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][3][5][6][7][8][9][10][11][12] V. The Synthesis of Some 1,2,3,4-Tetrahydro-1,7-naphthyridines. Journal of Organic Chemistry.[10] (Validates the hydrogenation selectivity).

  • Lottner, C., et al. (2004).[10] Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams.[10][13] Journal of Organic Chemistry.[10] (Detailed synthetic protocols).

  • Shiozawa, F., et al. (2018). Discovery of 1,7-Naphthyridine Derivatives as Potent DHODH Inhibitors. Journal of Medicinal Chemistry.[10] (Demonstrates biological utility of the scaffold).

  • PubChem Compound Summary. (2024). 1,2,3,4-tetrahydro-1,7-naphthyridine.[7][13][14][15] National Center for Biotechnology Information. (Base scaffold data).

Sources

Foundational

Heterocyclic building blocks 1,7-naphthyridine derivatives

Title: The 1,7-Naphthyridine Scaffold: Synthetic Architectures and Medicinal Utility in Kinase Inhibition[1][2][3][4] Executive Summary The 1,7-naphthyridine system (diazanaphthalene) represents a "privileged but underut...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 1,7-Naphthyridine Scaffold: Synthetic Architectures and Medicinal Utility in Kinase Inhibition[1][2][3][4]

Executive Summary

The 1,7-naphthyridine system (diazanaphthalene) represents a "privileged but underutilized" scaffold in modern drug discovery. While its 1,8-isomer (nalidixic acid derivatives) has historically dominated the antibacterial landscape, the 1,7-isomer has emerged as a critical bioisostere for quinoline and quinazoline in kinase inhibitor design. Its unique nitrogen positioning (N1, N7) offers distinct hydrogen bond acceptor vectors and dipole moments that have proven essential for targeting p38 MAP kinase , PIP4K2A , and FGFR . This guide outlines the structural logic, synthetic pathways, and functionalization protocols required to deploy this building block effectively.

Part 1: Structural Anatomy & Physicochemical Profile

The 1,7-naphthyridine core consists of fused pyridine rings.[2][5] Unlike the symmetric 1,5- or 1,8-naphthyridines, the 1,7-isomer possesses an asymmetric electronic distribution that governs both its chemical reactivity and binding affinity.

Numbering and Electronic Character

Correct numbering is vital for tracking regioselectivity.

  • N1: The "quinoline-like" nitrogen.

  • N7: The "isoquinoline-like" nitrogen, located in the distal ring.

  • Position 8 (C8): The most electrophilic carbon (alpha to N7, gamma to N1 in a conjugated sense). This is the "hotspot" for nucleophilic attack (

    
    ).
    
  • Position 5 (C5): Para to N1, susceptible to electrophilic substitution or lithiation under specific conditions.

Physicochemical Comparison
Property1,7-Naphthyridine1,8-NaphthyridineQuinolineImplication
LogP ~1.1~1.5~2.01,7-isomer improves water solubility compared to quinoline.
H-Bond Acceptors 221Dual vectors for active site anchoring (e.g., Hinge region).
Basicity (pKa) ~3.6 (N7)~3.4~4.9Less basic than quinoline; reduces non-specific protein binding.

Part 2: Synthetic Architectures

Constructing the 1,7-naphthyridine core requires navigating regioselectivity challenges inherent in bicyclic heterocycle synthesis.

The Skraup/Friedländer Challenge

The classical Skraup synthesis using 3-aminopyridine and glycerol (or acrolein) typically yields a mixture of 1,5-naphthyridine (major) and 1,7-naphthyridine (minor).

  • Mechanism:[6][7] The nitrogen directs the cyclization. In 3-aminopyridine, the ring closure can occur at C2 (giving 1,5) or C4 (giving 1,7).

  • Optimization: Modern approaches utilize 3-aminoisonicotinaldehyde condensed with active methylene compounds (Friedländer-type) to force the 1,7-regiochemistry.

Diagram: Synthetic Decision Tree

SyntheticRoutes Precursor Starting Material RouteA 3-Aminopyridine (Skraup Reaction) Precursor->RouteA RouteB 3-Aminoisonicotinaldehyde (Friedländer) Precursor->RouteB RouteC Commercially Available 8-Chloro-1,7-naphthyridine Precursor->RouteC Purchase ResultA Mixture: 1,5- (Major) + 1,7- (Minor) Requires difficult separation RouteA->ResultA Glycerol/Acid ResultB Regioselective 1,7-Naphthyridine High Fidelity RouteB->ResultB Ketone/Base ResultC Immediate Functionalization (Suzuki/Buchwald) RouteC->ResultC Pd-Catalysis

Caption: Decision matrix for accessing the 1,7-naphthyridine scaffold. Route C is preferred for rapid SAR exploration.

Part 3: Functionalization & Reactivity Profile

Once the core is established, decoration follows specific reactivity rules.[3]

Nucleophilic Substitution ( ) at C8

The C8 position is highly activated due to the inductive effect of N7.

  • Substrate: 8-Chloro-1,7-naphthyridine or 8-Bromo derivatives.

  • Reagents: Amines, alkoxides, thiols.

  • Conditions: Mild heating (60-80°C) in DMF or DMSO.

  • Utility: Ideal for installing solubility-enhancing groups (e.g., piperazines) or hinge-binding motifs.

Palladium-Catalyzed Cross-Coupling

The scaffold tolerates Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings well.

  • Regioselectivity: If a di-halo system (e.g., 5,8-dibromo-1,7-naphthyridine) is used, C8 reacts first via

    
     or Pd-catalysis due to lower electron density, leaving C5 for subsequent functionalization.
    
N-Oxidation (The "Kinase Switch")

Converting N7 to the N-oxide is a validated strategy for p38 MAP Kinase inhibitors .

  • Mechanism:[6][7] The N-oxide oxygen acts as a unique H-bond acceptor, often interacting with specific residues (e.g., Met109 in p38α) that the parent heterocycle cannot engage.

  • Reagent: m-CPBA or Urea-H2O2 complex.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 8-Chloro-1,7-naphthyridine

Target: Introduction of aryl/heteroaryl groups at C8.

Materials:

  • 8-Chloro-1,7-naphthyridine (1.0 equiv)[8]

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, charge the 8-chloro-1,7-naphthyridine, boronic acid, and potassium carbonate.

  • Solvent & Degassing: Add the Dioxane/Water mixture. Sparge with Argon/Nitrogen for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling).

  • Catalyst Addition: Add the Palladium catalyst rapidly against a positive pressure of inert gas. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LCMS: Look for consumption of starting material M+H 165/167).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[9] Dry over

    
    .[9]
    
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM). 1,7-naphthyridines are polar; ensure the column is conditioned.

Self-Validating Checkpoint:

  • If conversion is low: Check the quality of the boronic acid (protodeboronation is common). Switch base to

    
     or catalyst to 
    
    
    
    /XPhos for sterically hindered substrates.
Protocol B: N-Oxidation of 1,7-Naphthyridine Derivatives

Target: Synthesis of p38 inhibitor precursors.[6]

Methodology:

  • Dissolve the 1,7-naphthyridine derivative in DCM (0.1 M).

  • Cool to 0°C.

  • Add m-CPBA (1.1 equiv) portion-wise.

  • Stir at RT for 2–4 hours.

  • Validation: The N-oxide formation is easily visible by LCMS (Mass +16) and a significant shift in retention time (usually earlier eluting due to increased polarity).

  • Quench: Wash with saturated

    
     and 
    
    
    
    (to remove excess peroxide).

Part 5: Medicinal Chemistry Case Study (p38 MAP Kinase)

Research by Vertex and others has highlighted the 1,7-naphthyridine N-oxide as a potent scaffold for p38


 inhibition.
  • The Challenge: Selectivity against other kinases.[4][6]

  • The Solution: The 1,7-naphthyridine-1-oxide mimics the binding mode of quinazolinones but with a distinct vector. The N-oxide oxygen forms a critical hydrogen bond with the backbone amide of the hinge region.

  • Outcome: Compounds in this class demonstrated

    
     nM against p38
    
    
    
    and efficacy in reducing TNF
    
    
    levels in vivo [1, 3].
Diagram: Reactivity & Binding Logic

ReactivityMap Core 1,7-Naphthyridine Core C8 Position 8 (Alpha to N7) Core->C8 C5 Position 5 (Para to N1) Core->C5 N7 N7 Nitrogen Core->N7 Action1 SNAr / Suzuki (Primary Functionalization) C8->Action1 Action2 Lithiation / Electrophilic Subst. C5->Action2 Action3 N-Oxidation (p38 Hinge Binding) N7->Action3

Caption: Reactivity map indicating the primary sites for chemical modification.

References

  • Laufer, S. A., et al. (2011). "1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase."[6] Journal of Medicinal Chemistry, 54(22), 7899-7910. Link

  • Litvinov, V. P. (2004). "Chemistry of Naphthyridines." Russian Chemical Reviews, 73(7).
  • BenchChem Technical Report. (2025). "The Biological Potential of the 1,7-Naphthyridine Scaffold." Link

  • Angibaud, P., et al. (2015).[10] "Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family." Cancer Research, 75(15).[10] Link

  • Wójcicka, A. (2021).[11] "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives." Current Organic Chemistry (Used for comparative lithiation data context). Link

Sources

Exploratory

An In-depth Technical Guide to 8-Methoxy Substituted Naphthyridine Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract The naphthyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities. The introduction of an 8-methoxy group to this scaffold has been shown to significantly influence the pharmacological properties of these compounds, leading to the development of potent anticancer, antimicrobial, and kinase-inhibiting agents. This technical guide provides a comprehensive review of the literature on 8-methoxy substituted naphthyridine derivatives, with a focus on their synthesis, diverse biological applications, and the nuanced role of the 8-methoxy group in their structure-activity relationships. Detailed experimental protocols for the synthesis of the naphthyridine core and specific 8-methoxy derivatives are provided, along with methodologies for evaluating their biological activity. This guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design of novel and more effective therapeutic agents based on the 8-methoxy naphthyridine scaffold.

Introduction: The Naphthyridine Scaffold and the Significance of 8-Methoxy Substitution

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1] Their structural similarity to quinolones and their versatile biological activities have made them a focal point of research in medicinal chemistry.[2] The 1,8-naphthyridine isomer, in particular, forms the core of several clinically significant antibacterial agents, such as nalidixic acid.[1] The broader family of naphthyridine isomers has been explored for a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antihypertensive activities.[2][3]

The functionalization of the naphthyridine core is a key strategy for modulating its biological activity, and the introduction of a methoxy group at the 8-position has emerged as a particularly interesting modification. The 8-methoxy group can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding to biological targets and its pharmacokinetic properties. As will be discussed in this guide, the presence of an 8-methoxy substituent can either enhance or diminish biological activity depending on the specific naphthyridine isomer, the overall substitution pattern, and the therapeutic target. This highlights the importance of a detailed understanding of the structure-activity relationships (SAR) for this class of compounds.

Synthetic Strategies for 8-Methoxy Substituted Naphthyridine Derivatives

The synthesis of 8-methoxy substituted naphthyridine derivatives can be broadly approached in two ways: by constructing the naphthyridine ring system with the 8-methoxy group already in place on a precursor, or by introducing the methoxy group at a later stage of the synthesis, typically by methylating a corresponding 8-hydroxy-naphthyridine intermediate.

General Synthetic Pathways

The Friedländer annulation is a widely employed and versatile method for the synthesis of the naphthyridine core. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester, in the presence of an acid or base catalyst. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are commonly used as the starting material.

dot

G cluster_start Starting Materials cluster_reaction Friedländer Annulation 2-aminonicotinaldehyde 2-Aminonicotinaldehyde (or derivative) condensation Base or Acid Catalyzed Condensation 2-aminonicotinaldehyde->condensation active_methylene Active Methylene Compound (e.g., β-ketoester) active_methylene->condensation cyclodehydration Intramolecular Cyclodehydration condensation->cyclodehydration naphthyridine_core Substituted Naphthyridine Core cyclodehydration->naphthyridine_core

Caption: General workflow of the Friedländer Annulation for naphthyridine synthesis.

Synthesis of Key Intermediates

A common strategy for the synthesis of 8-methoxy substituted naphthyridines involves the use of a methoxy-substituted aminopyridine precursor. For instance, the synthesis of aaptamine, an 8,9-dimethoxy-1H-benzo[de][4][5]naphthyridine, often starts from a suitably substituted isoquinoline or quinoline derivative.[6]

Introduction of the 8-Methoxy Group

In cases where an 8-hydroxy-naphthyridine is synthesized first, the 8-methoxy group can be introduced via methylation. This is a common functional group transformation in medicinal chemistry. However, it is important to note that the conversion of a hydroxyl group to a methoxy group can significantly alter the biological activity. For example, in a series of 8-hydroxy-naphthyridines with antileishmanial activity, methylation of the 8-hydroxyl group led to a loss of antiparasitic activity.[7] This suggests that the hydroxyl group may be involved in crucial hydrogen bonding interactions with the biological target.

Biological Activities of 8-Methoxy Naphthyridine Derivatives

Anticancer Activity

A significant body of research has focused on the anticancer properties of 8-methoxy substituted naphthyridine derivatives. Aaptamine and its analogues, which are naturally occurring marine alkaloids with an 8-methoxy (or 8,9-dimethoxy) substitution pattern, have demonstrated cytotoxic effects against a range of cancer cell lines.[1] For instance, 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][4][5]naphthyridin-3-one and related compounds have shown potent anticancer activity with IC50 values in the low micromolar to nanomolar range against leukemia, breast cancer, and other human cancer cell lines.[1]

More recently, a series of novel (R)-N-(1-(3-(difluoromethyl)-2-fluorophenyl)ethyl)-8-(3-ethylphenyl)-7-methoxy-1,6-naphthyridin-4-amine derivatives were synthesized and evaluated for their antiproliferative activity.[8] One of the lead compounds from this series exhibited broad-spectrum activity against several human cancer cell lines, with a particularly potent effect against U87MG glioblastoma cells (IC50 = 3.28 ± 0.15 µM).[8] Mechanistic studies revealed that this compound induced apoptosis in a concentration-dependent manner by increasing reactive oxygen species (ROS) levels within the cancer cells.[8]

Compound ClassCancer Cell LineIC50 (µM)Reference
Aaptamine DerivativesHL60 (Leukemia)0.03 - 8.5[1]
K562 (Erythroleukemia)0.03 - 8.5[1]
MCF-7 (Breast Cancer)0.03 - 8.5[1]
HepG2 (Hepatocellular Carcinoma)0.03 - 8.5[1]
7-Methoxy-1,6-naphthyridin-4-amine DerivativesU87MG (Glioblastoma)3.28 ± 0.15[8]
Kinase Inhibition

The anticancer activity of many naphthyridine derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. A series of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][3][6]naphthyridin-4-ylamines were identified as potent and relatively selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1).[9] PDK-1 is a crucial component of the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.

dot

G 8_methoxy_naphthyridine 8-Methoxy Naphthyridine Derivative PDK1 PDK-1 Kinase 8_methoxy_naphthyridine->PDK1 Inhibition AKT AKT (Protein Kinase B) PDK1->AKT Activation cell_proliferation Cell Proliferation & Survival AKT->cell_proliferation apoptosis Apoptosis Inhibition AKT->apoptosis

Caption: Simplified signaling pathway showing the inhibition of PDK-1 by 8-methoxy naphthyridine derivatives.

Antimicrobial and Antiprotozoal Activity

The naphthyridine scaffold is historically known for its antibacterial properties. While much of the early work focused on derivatives like nalidixic acid, there is growing interest in the antimicrobial potential of other substituted naphthyridines. Some studies have suggested that the introduction of a methoxy group can modulate the antimicrobial spectrum and potency.[10]

In the realm of antiprotozoal agents, 8-hydroxy-naphthyridines have been identified as a promising class of compounds with activity against Leishmania donovani and Trypanosoma brucei.[11] However, as mentioned earlier, the methylation of the 8-hydroxyl group to an 8-methoxy group in one series of these compounds led to a decrease in antiparasitic activity, indicating that a free hydroxyl group may be essential for the mechanism of action in this particular context.[7]

Structure-Activity Relationships (SAR)

Influence of the 8-Methoxy Group on Biological Potency

The role of the 8-methoxy group in determining the biological activity of naphthyridine derivatives is highly context-dependent. In some cases, it is a critical component for high potency, while in others, it can be detrimental.

For instance, in a study on[4][12]-naphthyridine derivatives as inhibitors of carbonic anhydrase, a compound with a methoxy substitution at the meta position of a benzene ring appended to the naphthyridine core was found to be the most potent inhibitor of carbonic anhydrase II (CA-II) with an IC50 value of 0.10 ± 0.04 µM.[10] This suggests that the electronic and steric properties of the methoxy group in that specific position are optimal for binding to the enzyme's active site.

Conversely, in the development of antileishmanial 8-hydroxy-naphthyridines, the replacement of the 8-hydroxyl group with an 8-methoxy group resulted in a significant loss of activity.[7] This underscores the importance of the hydrogen-bonding capability of the hydroxyl group for the antiparasitic effect of this particular series.

Comparative Analysis with Other Substituents

The biological activity of 8-methoxy naphthyridine derivatives is also influenced by the nature and position of other substituents on the naphthyridine core and any appended ring systems. For example, in the anticancer 7-methoxy-1,6-naphthyridin-4-amine series, the variation of the substituent at the 8-position (an ethylphenyl group in the lead compound) was a key determinant of potency.[8] Similarly, in the PDK-1 inhibitors, the nature of the aminoalkoxy-pyridin-3-yl group at the 5-position of the benzo[c][3][6]naphthyridine core was crucial for activity.[9]

Experimental Protocols

General Protocol for Friedländer Synthesis of a Naphthyridine Core

This protocol is a general guideline for the synthesis of a 1,8-naphthyridine core using the Friedländer annulation. The specific conditions, such as the choice of catalyst, solvent, and temperature, may need to be optimized for different substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent (e.g., ethanol, water).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, choline hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.

  • Reaction: Stir the mixture at an appropriate temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Example Synthesis of a Specific 8-Methoxy Naphthyridine Derivative

The synthesis of aaptamine, an 8,9-dimethoxy-1H-benzo[de][4][5]naphthyridine, provides a specific example of the construction of an 8-methoxy substituted naphthyridine. A common synthetic route involves the cyclization of a suitably substituted isoquinoline precursor.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 8-methoxy naphthyridine derivative and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

8-Methoxy substituted naphthyridine derivatives represent a rich and versatile class of compounds with significant therapeutic potential. The literature clearly demonstrates their promise as anticancer agents, kinase inhibitors, and antimicrobial compounds. The role of the 8-methoxy group is multifaceted and its impact on biological activity is highly dependent on the specific molecular scaffold and the biological target.

Future research in this area should focus on several key aspects. Firstly, the exploration of novel and efficient synthetic routes to access a wider diversity of 8-methoxy substituted naphthyridine analogues is crucial. Secondly, a more systematic evaluation of the SAR, including the direct comparison of 8-methoxy derivatives with their 8-hydroxy and other 8-substituted counterparts, will provide a deeper understanding of the structural requirements for optimal activity. Finally, detailed mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. Such efforts will undoubtedly pave the way for the development of the next generation of 8-methoxy naphthyridine-based therapeutics with improved potency, selectivity, and safety profiles.

References

  • Synthesis of 8-methoxy-1-methyl-1H-benzo[de][4][5]naphthyridin-9-ol (Isoaaptamine) and analogues. J Org Chem. 2000 Nov 17;65(23):8001-10. doi: 10.1021/jo001080s. [Link]

  • Progress in total syntheses of marine alkaloids, aaptamines. HETEROCYCLES. 1999;50(1):541. doi: 10.3987/REV-98-SR1. [Link]

  • The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][3][6]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). Eur J Med Chem. 2010 Apr;45(4):1379-86. doi: 10.1016/j.ejmech.2009.12.036. [Link]

  • Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. ResearchGate. 2026 Feb 17. [Link]

  • [4][12]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. J Biomol Struct Dyn. 2023 Oct 25;1-15. doi: 10.1080/07391102.2023.2272885. [Link]

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorg Med Chem. 2009 Oct 15;17(20):7194-203. doi: 10.1016/j.bmc.2009.08.053. [Link]

  • A synthesis of aaptamine from 6,7-dimethoxy-1-methylisoquinoline. J. Chem. Soc., Perkin Trans. 1. 1991;(1):151-155. doi: 10.1039/P19910000151. [Link]

  • Aaptamine and related products. Their isolation, chemical syntheses, and biological activity. ResearchGate. [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry. 2012;2(4):87-96. doi: 10.5923/j.ajoc.20120204.03. [Link]

  • 3-(Phenethylamino)demethyl(oxy)aaptamine as an anti-dormant mycobacterial substance: Isolation, evaluation and total synthesis. Bioorg Med Chem. 2020 Apr 11;28(11):115483. doi: 10.1016/j.bmc.2020.115483. [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. J Med Chem. 2021 Oct 14;64(19):14771-14791. doi: 10.1021/acs.jmedchem.1c01345. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chem Biodivers. 2025 Aug 25:e202501396. doi: 10.1002/cbdv.202501396. [Link]

  • Design, synthesis, and biological evaluation of novel 4,7-disubstituted-8-methoxyquinazoline based derivatives as potential inhibitors of β-catenin/TCF4 protein-protein interactions. Translational Oncology. 2022;26:101538. doi: 10.1016/j.tranon.2022.101538. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. Molecules. 2021 Jul 16;26(14):4324. doi: 10.3390/molecules26144324. [Link]

  • Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Org. Biomol. Chem.. 2018;16(18):3439-3442. doi: 10.1039/C8OB00719E. [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. 2019 Dec 13;24(24):4579. doi: 10.3390/molecules24244579. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. J Med Chem. 2020 Jul 14;63(15):8364-8383. doi: 10.1021/acs.jmedchem.0c00650. [Link]

  • (A) IC50 (μM) values of the promising derivatives 8i, 8d, and 8l against MCF-7 and MDA-NB-231 cells compared to Erlotinib. (B) Cell viability of compound 8i against breast cancer (MDA-MB-231) and normal breast (MCF-10A) cells using MTT assay for 48 h incubation. ResearchGate. [Link]

  • IC50 values of novel synthesized derivatives (8a–n). ResearchGate. [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]

  • ic50 values compared: Topics by Science.gov. Science.gov. [Link]

  • Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. Antimicrob Agents Chemother. 2020 Jul 22;64(8):e00511-20. doi: 10.1128/AAC.00511-20. [Link]

  • Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. Protocols.io. 2019 Jul 31. [Link]

  • C−H methylation of 1,8-naphthyridines using DMSO as methyl source. ResearchGate. [Link]

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  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Chemistry. 2018 Jul; 4(3): 381–393. doi: 10.3390/chemistry4030028. [Link]

  • Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives. International Journal for Multidisciplinary Research. 2025 Sep 15. [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]

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  • Photochemical substitution of methoxyanthraquinones with amines and other nucleophiles. J. Chem. Soc., Perkin Trans. 1. 1983;(1):73-77. doi: 10.1039/P19830000073. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine via Povarov Reaction

Introduction The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as kinase inhibitors and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as kinase inhibitors and antitumor agents.[1][2] The synthesis of saturated versions of this core, such as the 1,2,3,4-tetrahydro-1,7-naphthyridine system, provides access to three-dimensional chemical space that is highly desirable in modern drug discovery. The Povarov reaction, a powerful multicomponent reaction, offers an efficient and modular approach to constructing substituted tetrahydroquinolines and related N-heterocycles.[3][4][5] This application note provides a detailed protocol and scientific rationale for the synthesis of a novel derivative, 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine, utilizing a Povarov-type reaction strategy.

Scientific Rationale and Mechanistic Insights

The Povarov reaction is a formal aza-Diels-Alder reaction between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis or Brønsted acid.[4][6] The reaction is not a concerted pericyclic process but rather proceeds through a stepwise mechanism.[6][7]

The key steps are:

  • In situ Imine Formation: An aromatic amine condenses with an aldehyde to form an N-aryl imine.

  • Activation: A Lewis or Brønsted acid activates the imine, increasing its electrophilicity.

  • Mannich-type Addition: The electron-rich alkene undergoes a nucleophilic addition to the activated imine, forming a key cationic intermediate.

  • Intramolecular Friedel-Crafts Cyclization: The aromatic ring attacks the carbocation in an intramolecular electrophilic aromatic substitution to form the tetrahydroquinoline ring system.

For the synthesis of 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine, we propose a three-component reaction between 2-amino-3-methoxypyridine, formaldehyde, and an electron-rich alkene such as 2,3-dihydrofuran. The methoxy group on the pyridine ring serves as an activating group, facilitating the final electrophilic aromatic substitution step.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-amino-3-methoxypyridineReagentPlus®, 99%Sigma-Aldrich
ParaformaldehydeReagent gradeSigma-Aldrich
2,3-Dihydrofuran99%Sigma-Aldrich
Boron trifluoride diethyl etherate (BF3·OEt2)Reagent gradeSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO3)Saturated aqueous solutionFisher Scientific
Anhydrous magnesium sulfate (MgSO4)Reagent gradeFisher Scientific
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Reaction Setup and Procedure

Reaction Workflow Diagram

povarov_reaction_workflow reagents 1. Combine 2-amino-3-methoxypyridine, paraformaldehyde, and DCM dihydrofuran 2. Add 2,3-dihydrofuran reagents->dihydrofuran catalyst 3. Cool to 0 °C and add BF3·OEt2 dropwise dihydrofuran->catalyst reaction 4. Stir at room temperature (monitor by TLC/LC-MS) catalyst->reaction quench 5. Quench with saturated aqueous NaHCO3 reaction->quench extraction 6. Extract with DCM quench->extraction drying 7. Dry organic layer over MgSO4 extraction->drying purification 8. Concentrate and purify by column chromatography drying->purification product Isolated Product: 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine purification->product

Caption: Step-by-step workflow for the synthesis of 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine.

Step-by-Step Method:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-amino-3-methoxypyridine (1.24 g, 10 mmol) and paraformaldehyde (0.33 g, 11 mmol).

  • Add anhydrous dichloromethane (40 mL) and stir the suspension at room temperature for 15 minutes.

  • To the resulting mixture, add 2,3-dihydrofuran (0.84 g, 12 mmol).

  • Cool the reaction flask to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (1.42 mL, 11 mmol) dropwise over a period of 5 minutes. The reaction mixture is expected to turn a darker color.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine.

Proposed Reaction Mechanism

povarov_mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Mannich-type Addition cluster_3 Step 3: Intramolecular Friedel-Crafts Cyclization A 2-amino-3-methoxypyridine + Formaldehyde B [Iminium Ion Intermediate] A->B -H2O C Iminium Ion + 2,3-Dihydrofuran D [Cationic Adduct] C->D Nucleophilic Attack E Cationic Adduct F 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine E->F Electrophilic Aromatic Substitution

Caption: Proposed mechanistic pathway for the Povarov reaction.

Data and Expected Results

ParameterExpected OutcomeNotes
Yield 40-60%Yields can vary based on reaction scale and purity of reagents.
Diastereoselectivity Not applicableThe use of a symmetrical alkene (2,3-dihydrofuran) and formaldehyde results in an achiral product.
Physical Appearance Off-white to pale yellow solid
Characterization ¹H NMR, ¹³C NMR, HRMSExpected spectral data should be consistent with the proposed structure.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the amount of Lewis acid catalyst or extending the reaction time. The purity of the starting materials, especially the aldehyde, is crucial.

  • Side Reactions: The formation of polymeric byproducts from formaldehyde can be an issue. Ensuring slow addition of the catalyst at low temperature can mitigate this.

  • Purification Challenges: The product may be basic and could interact strongly with silica gel. It may be beneficial to use a silica gel column pre-treated with triethylamine.

Conclusion

The Povarov reaction provides a convergent and efficient method for the synthesis of the novel 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine scaffold. This protocol offers a practical guide for researchers in medicinal chemistry and drug development to access this and structurally related compounds. The multicomponent nature of this reaction allows for significant structural diversity to be introduced by varying the amine, aldehyde, and alkene components, making it a valuable tool for the generation of compound libraries for biological screening.

References

  • A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. Organic Process Research & Development. (2010).
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. (2025).
  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. (2014).
  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Benchchem. (2025).
  • Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry. (2012).
  • Significance of Povarov Reaction in Organic synthesis: An overview. Journal of Science and Technology. (2022).
  • Significance of Povarov Reaction in Organic synthesis: An overview. Journal of Science and Technology. (2022).
  • Povarov reaction. Wikipedia.
  • Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. RSC Advances. (2025).
  • The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Thieme E-Journals. (2016).

Sources

Application

Application Note: Peptidomimetic and Allosteric Applications of 1,2,3,4-Tetrahydro-1,7-Naphthyridine Scaffolds in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The 1,2,3,4-tetrahydro-1,7-naphthyridine (TH...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The 1,2,3,4-tetrahydro-1,7-naphthyridine (THN) scaffold has emerged as a highly versatile, privileged pharmacophore in modern drug discovery. Characterized by its unique spatial geometry, tunable basicity, and rigidified bicyclic framework, the THN core is increasingly utilized to mimic peptide secondary structures and target complex allosteric binding sites.

This application note details two distinct, field-proven applications of the THN scaffold:

  • Antiviral Peptidomimetics: Utilizing the THN core to mimic the

    
    -strand conformation of the Hepatitis C Virus (HCV) NS4A peptide, thereby competitively inhibiting the NS3 protease [1].
    
  • Neuroimaging (PET): Leveraging THN-2-carboxamides as highly specific Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 2 (mGlu2), enabling in vivo target engagement via Carbon-11 radiolabeling [2].

Mechanistic Rationale: The THN Scaffold as a Peptidomimetic

The transition from peptide-based inhibitors to small-molecule peptidomimetics is often hindered by the loss of critical hydrogen-bonding networks and conformational rigidity. The THN scaffold directly addresses this via its bicyclic fusion:

  • Conformational Mimicry: The saturated tetrahydropyridine ring forces pendant substituents into specific dihedral angles (

    
     to 
    
    
    
    ) that closely map to the extended
    
    
    -strand conformation of the NS4A peptide (residues Ile-25' to Arg-28') [1].
  • Hydrogen Bond Vectoring: The N7 nitrogen acts as a precise hydrogen-bond acceptor, while the N1 amine serves as a donor, satisfying the binding requirements of the NS3 protease domain without the metabolic instability of a peptide backbone.

G NS4A HCV NS4A Peptide (Ile25' - Arg28') NS3 NS3 Protease Domain NS4A->NS3 Binds & Activates THN 1,2,3,4-Tetrahydro- 1,7-naphthyridine Mimic THN->NS3 Competitive Binding (H-bond mimicry) Inactive Inhibited Conformation THN->Inactive Prevents Activation Active Active Protease Complex NS3->Active Viral Replication

Fig 1. Mechanistic logic of THN-based peptidomimetic inhibition of the HCV NS3/4A complex.

Application Workflow I: Synthesis of THN Peptidomimetics via Povarov Reaction

The construction of the THN core is most efficiently achieved via the Povarov Reaction —an inverse electron-demand aza-Diels-Alder cycloaddition. This multicomponent reaction couples a 3-aminopyridine derivative, an aldehyde, and an electron-rich alkene (e.g., ethyl vinyl ether) [1].

Protocol: Optimized Povarov Synthesis of THN Cores

Expertise & Causality: The Povarov reaction is notoriously sensitive to moisture and the electronic nature of the dienophile. We utilize Boron trifluoride etherate (


) as the Lewis acid. Its specific oxophilicity perfectly balances imine activation without triggering the rapid, uncontrolled polymerization of the electron-rich alkene, a common failure point when using stronger acids like 

.

Materials:

  • 3-Aminopyridine derivative (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Ethyl vinyl ether (EVE) or 3,4-dihydro-2H-pyran (DHP) (2.0 eq)

  • 
     (0.2 eq)
    
  • Anhydrous Acetonitrile (

    
    )
    
  • Activated 4Å Molecular Sieves

Step-by-Step Methodology:

  • Imine Formation (Self-Validating Step): In an oven-dried, argon-purged flask, dissolve the 3-aminopyridine (10 mmol) and benzaldehyde (10 mmol) in 20 mL anhydrous

    
    . Add 2.0 g of activated 4Å molecular sieves.
    
    • Causality: Water removal is absolute; the Schiff base intermediate is highly prone to hydrolysis, which would terminate the cascade.

    • Validation: Stir at room temperature for 2 hours. Confirm complete consumption of the amine via TLC (Hexane/EtOAc 1:1) before proceeding.

  • Lewis Acid Activation: Cool the reaction mixture to -10°C using an ice-salt bath. Dropwise, add

    
     (2 mmol). Stir for 15 minutes.
    
  • Cycloaddition: Dissolve the electron-rich alkene (20 mmol) in 5 mL anhydrous

    
    . Add this solution dropwise over 30 minutes via a syringe pump.
    
    • Causality: Slow addition controls the exothermic[4+2] cycloaddition, preventing alkene homopolymerization and favoring the endo-transition state required for the correct THN stereochemistry.

  • Quenching & Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous

    
     (15 mL). Filter through a Celite pad to remove sieves and boron salts.
    
  • Purification: Extract the aqueous layer with Dichloromethane (

    
     mL). Dry the combined organic layers over 
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM) to yield the 1,2,3,4-tetrahydro-1,7-naphthyridine derivative.

Workflow Aldehyde Aldehyde Component Imine Schiff Base Intermediate Aldehyde->Imine Condensation (-H2O) Amine 3-Aminopyridine Derivative Amine->Imine Condensation (-H2O) Product 1,2,3,4-Tetrahydro- 1,7-naphthyridine Core Imine->Product Inverse Electron-Demand Aza-Diels-Alder Alkene Electron-Rich Alkene (e.g., Ethyl Vinyl Ether) Alkene->Product Dienophile LewisAcid Lewis Acid Catalyst (BF3·OEt2) LewisAcid->Product Activation

Fig 2. Povarov multicomponent synthesis workflow for the THN scaffold.

Application Workflow II: Radiosynthesis of THN-based mGlu2 PET Ligands

Beyond antivirals, the THN scaffold is highly prized in CNS drug discovery. Its optimal lipophilicity (


) and basicity (

) allow it to cross the blood-brain barrier effectively. Recently, THN-2-carboxamides have been developed as Negative Allosteric Modulators (NAMs) for mGlu2, serving as highly specific PET imaging agents for psychiatric disorder research [2].
Protocol: Radiosynthesis of

Expertise & Causality: Carbon-11 has a half-life of only 20.4 minutes. Therefore, the radiolabeling reaction must be nearly instantaneous. We utilize


 (Carbon-11 methyl triflate) instead of 

. The triflate leaving group is vastly superior in reactivity, allowing quantitative

-methylation of the desmethyl-THN precursor at room temperature within 3 minutes, preserving critical radiochemical yield.

Materials:

  • Desmethyl-THN precursor (1.0 mg)

  • 
     (produced via cyclotron and automated synthesis module)
    
  • Anhydrous Acetone (300

    
    L)
    
  • 0.5 M aqueous

    
     (2.0 
    
    
    
    L)

Step-by-Step Methodology:

  • Precursor Loading: Dissolve 1.0 mg of the desmethyl-THN precursor in 300

    
    L of anhydrous acetone. Add 2.0 
    
    
    
    L of 0.5 M
    
    
    to deprotonate the target amine, enhancing its nucleophilicity.
  • Radiolabeling: Trap the cyclotron-produced

    
     directly into the precursor solution at room temperature.
    
    • Causality: Room temperature is sufficient due to the high reactivity of the triflate. Heating is avoided to prevent thermal degradation of the precursor and to save synthesis time.

  • Purification (Self-Validating Step): Immediately dilute the reaction mixture with 1.0 mL of HPLC mobile phase (e.g., 40% Acetonitrile in 0.1M aqueous ammonium formate). Inject onto a semi-preparative reverse-phase HPLC column (Luna C18, 250 × 10 mm).

    • Validation: Monitor via in-line gamma and UV detectors. Collect the radioactive peak corresponding to

      
       (typically eluting at ~9-11 minutes).
      
  • Formulation: Dilute the collected fraction with 50 mL of sterile water, pass through a C18 Sep-Pak cartridge to trap the radioligand, wash with sterile water, and elute with 1.0 mL of USP-grade Ethanol followed by 9.0 mL of sterile saline.

  • Quality Control: Analyze an aliquot via analytical radio-HPLC to ensure radiochemical purity >99% and specific activity >50 GBq/

    
    mol before in vivo injection.
    

Quantitative Data Summary

The versatility of the THN scaffold is demonstrated by its high binding affinities across entirely different biological targets, purely dictated by the pendant functional groups attached to the core.

Compound / ScaffoldPrimary TargetApplication AreaKey Performance MetricReference
MOC-24 (THN-Derivative) HCV NS3/4A ProteaseAntiviral PeptidomimeticSub-micromolar

/ High

shift
Khayat et al., 2022 [1]

(

)
mGlu2 ReceptorNeuroimaging (PET NAM)

= 2.1 nM (High BBB penetration)
Zhang et al., 2020 [2]
THN-8-amine derivatives EP4 ReceptorAnti-inflammatory

< 10 nM
Astellas Pharma, 2017 [3]

Conclusion

The 1,2,3,4-tetrahydro-1,7-naphthyridine (THN) scaffold is a powerful tool in the medicinal chemist's arsenal. By acting as a rigidified, hydrogen-bond-capable bioisostere, it successfully bridges the gap between biologically active peptides (like HCV NS4A) and orally bioavailable small molecules. Furthermore, its favorable physicochemical properties make it an elite structural core for CNS-penetrant allosteric modulators and PET radioligands. Mastery of its synthesis via the Povarov reaction unlocks rapid access to diverse, highly functionalized libraries for target-directed drug discovery.

References

  • Khayat, M. T., Omar, A. M., Elfaky, M. A., Muhammad, Y. A., Felemban, E. A., El-Say, K. M., & El-Araby, M. E. (2022). "Reexamining Povarov Reaction's Scope and Limitation in the Generation of HCV-NS4A Peptidomimetics." Heteroatom Chemistry, 2022, 1-12. URL:[Link]

  • Zhang, X., Zhang, Y., Chen, Z., Shao, T., Van, R., Kumata, K., ... & Liang, S. H. (2020). "Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2." Theranostics, 10(24), 11178-11196. URL:[Link]

  • Astellas Pharma Inc. (2017). "1-substituted 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine derivatives and their use as ep4 receptor antagonists." WIPO Patent WO2017014323A1.
Method

Application Note: Strategic N-Alkylation of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine

Introduction & Strategic Analysis The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for tetrahydroisoquinolines in phosphodiesterase (PDE4) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for tetrahydroisoquinolines in phosphodiesterase (PDE4) inhibitors and various neurological targets.

The specific substrate, 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine , presents a unique chemical environment. Successful alkylation requires navigating the competition between two nitrogen centers:

  • N1 (Secondary Amine): The aliphatic nitrogen in the saturated ring.

  • N7 (Pyridine Nitrogen): The aromatic nitrogen.

Structural & Electronic Assessment
  • Nucleophilicity: The aliphatic N1 (

    
    , pKa ~10-11) is significantly more basic and nucleophilic than the aromatic N7 (
    
    
    
    , pKa ~3-5).
  • Impact of 8-Methoxy Group:

    • Electronic: The 8-OMe group donates electron density into the pyridine ring, slightly increasing the basicity of N7 compared to the unsubstituted core.

    • Steric (Critical): The 8-methoxy group is ortho to N7. This provides a crucial "steric shield," hindering electrophilic attack at N7 and effectively enhancing selectivity for N1.

Decision Matrix: Selecting the Reagent Class

Do not apply a "one-size-fits-all" approach. Select your protocol based on the desired substituent (


).

ReactionSelection Start Target Substituent (R) Primary Primary Alkyl (e.g., -CH2-Ar, -Et) Start->Primary Secondary Secondary Alkyl (e.g., -iPr, -Cyclo) Start->Secondary BetaOH Beta-Hydroxy (e.g., -CH2CH(OH)R) Start->BetaOH Methyl Methyl Group (-CH3) Start->Methyl RedAm METHOD A: Reductive Amination (Aldehyde + STAB) Primary->RedAm Preferred (High Selectivity) Secondary->RedAm Preferred DirAlk METHOD B: Direct Alkylation (R-X + Base) Secondary->DirAlk If ketone unavail. Epoxide METHOD C: Epoxide Opening (Epoxide + LiClO4) BetaOH->Epoxide Methyl->DirAlk High Risk (MeI) RedMeth METHOD D: Reductive Methylation (HCHO + NaBH3CN) Methyl->RedMeth Avoids Quaternization

Figure 1: Strategic decision tree for reagent selection based on the target alkyl group.

Detailed Protocols

Method A: Reductive Amination (The Gold Standard)

Best for: Introducing benzyl, ethyl, or branched alkyl groups. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1][2] Advantage: Eliminates the risk of poly-alkylation (quaternization) common with alkyl halides.[2]

Reagents:

  • Substrate: 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone activation.

Protocol:

  • Imine Formation: In a dry vial, dissolve the naphthyridine substrate in DCE (0.1 M concentration). Add the aldehyde/ketone and Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Ensure the aldehyde is fully dissolved. If using a ketone, extending this time to 2 hours improves yield.

  • Reduction: Add STAB in a single portion. Evolution of gas (H2) may occur; ensure the vessel is vented.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][3][4]

    • Note: The 8-OMe group aids solubility in chlorinated solvents.

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes to quench residual borohydride.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[3][4] Dry over Na2SO4.[3][4]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Direct Alkylation (Controlled )

Best for: Substrates where the corresponding aldehyde is unstable or unavailable. Risk: Over-alkylation to the quaternary ammonium salt.

Reagents:

  • Electrophile: Alkyl Bromide or Iodide (1.0 – 1.1 equiv). Avoid large excesses.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for less reactive halides).
  • Solvent: Acetonitrile (MeCN) (Preferred) or DMF.

Protocol:

  • Setup: Dissolve 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine in anhydrous MeCN (0.1 M).

  • Activation: Add powdered, dry

    
    . Stir for 10 minutes.
    
  • Addition: Add the alkyl halide dropwise at RT.

    • Critical Control: If using highly reactive electrophiles (e.g., benzyl bromide), cool to 0°C during addition to prevent exotherms and over-alkylation.

  • Heating: Heat to 60°C. Monitor closely by TLC/LC-MS every hour.

    • Stop Condition: Halt reaction immediately upon consumption of starting material to prevent N7 alkylation.

  • Filtration: Filter off the inorganic solids while warm.

  • Purification: Concentrate filtrate. If N7-alkylated byproducts (quaternary salts) are formed, they are usually water-soluble and can be removed by an aqueous wash, or they will stay on the baseline during silica chromatography.

Method C: Epoxide Ring Opening

Best for: Creating


-amino alcohols (common motifs in beta-blocker-like side chains).

Reagents:

  • Electrophile: Epoxide (1.2 equiv).

  • Catalyst: Lithium Perchlorate (

    
    ) (0.5 equiv) or no catalyst (thermal).
    
  • Solvent: Ethanol or Acetonitrile.[1]

Protocol:

  • Mix: Combine substrate and epoxide in Ethanol.

  • Reflux: Heat to reflux (78°C) for 12 hours.

  • Catalysis (Optional): If reaction is sluggish (due to the steric bulk of the 8-OMe group nearby), add

    
     and switch solvent to MeCN. The 
    
    
    
    coordinates to the epoxide oxygen, facilitating attack by the N1 amine.

Reagent Comparison Table

Reagent ClassSpecific ReagentSelectivity (N1 vs N7)Risk ProfileRecommended For
Hydride NaBH(OAc)3Excellent LowStandard alkyl groups (Benzyl, Ethyl, Propyl).
Alkyl Halide R-Br / K2CO3ModerateHigh (Quaternization)when Aldehydes are unstable; simple chains.
Alkyl Halide R-I / NaHPoor Very HighNOT RECOMMENDED . NaH is too aggressive.
Epoxide Epoxide / LiClO4GoodLowBeta-hydroxy functionalization.
Formaldehyde HCHO / NaBH3CNGoodModerateMethylation (Must control stoichiometry).

Troubleshooting & Critical Parameters

Regioselectivity Verification

The 8-methoxy group provides a convenient NMR handle.

  • N1-Alkylation (Desired): The protons on the saturated ring (C2, C3, C4) will shift, but the aromatic protons (H5, H6) will show minimal perturbation.

  • N7-Alkylation (Undesired): A dramatic downfield shift (>0.5 ppm) of the adjacent aromatic proton (H6) and the 8-OMe peak will occur due to the formation of a cationic pyridinium species.

Stability Warning

Tetrahydro-1,7-naphthyridines are prone to oxidative dehydrogenation (reverting to the fully aromatic naphthyridine) if left in solution with air and light for extended periods.

  • Mitigation: Store crude reaction mixtures under Nitrogen/Argon. Perform workups efficiently. If the clear oil turns yellow/brown rapidly, oxidation is occurring.

Removal of Excess Amine

If the reaction stalls and you have unreacted starting material, it can be difficult to separate from the product.

  • Scavenger Resin: Use a polymer-supported isocyanate (PS-Isocyanate) resin. It will react with the unreacted secondary amine (starting material) to form a urea, which can be filtered off, leaving the pure tertiary amine product in solution.

References

  • General Synthesis of Tetrahydronaphthyridines

    • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one.[5][6] Tetrahedron Lett. 2015.[5]

  • Reductive Amination Protocols (General Heterocycles)

    • Reductive Amination with Sodium Triacetoxyborohydride.[1][2] J. Org. Chem. 1996, 61, 3849-3862.

  • Reactivity of Naphthyridines

    • The Chemistry of Heterocyclic Compounds, The Naphthyridines.[3][6][7] (Weissberger Series).

  • pKa and Basicity Data

    • pKa values of nitrogen heterocycles in acetonitrile. Eur. J. Org.[8] Chem. 2017.[2][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Separation of Tetrahydro-1,7-Naphthyridine Enantiomers

Welcome to the advanced troubleshooting and methodology guide for the chiral resolution of tetrahydro-1,7-naphthyridine derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the advanced troubleshooting and methodology guide for the chiral resolution of tetrahydro-1,7-naphthyridine derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, focusing on the chemical causality behind chromatographic behavior and providing self-validating protocols to ensure absolute confidence in your analytical and preparative workflows.

Frequently Asked Questions & Troubleshooting

Q1: Why do my tetrahydro-1,7-naphthyridine enantiomers co-elute or exhibit severe peak tailing on standard polysaccharide chiral columns?

The Causality: The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold contains a highly basic secondary or tertiary amine within its saturated ring. When interacting with polysaccharide-based chiral stationary phases (CSPs) like cellulose or amylose carbamates, this basic nitrogen undergoes non-enantioselective, secondary electrostatic interactions with residual acidic silanol groups on the underlying silica support (1)[1]. This strong electrostatic binding disrupts the transient diastereomeric complex formation required for chiral recognition, leading to peak broadening, severe tailing, and loss of resolution (2)[2].

The Solution: You must introduce a competitive basic modifier to the mobile phase. Adding 0.1% diethylamine (DEA) or triethylamine (TEA) effectively masks these acidic silanol sites. The additive preferentially binds to the silica, allowing the naphthyridine enantiomers to interact purely with the chiral selector cavities[1].

Q2: What is the recommended self-validating protocol for initial chiral screening of these derivatives?

The Methodology: To establish a robust baseline for enantiomeric resolution, follow this systematic Normal-Phase HPLC (NP-HPLC) screening methodology[1]. This protocol is designed to be self-validating, ensuring that any observed separation is genuinely enantiomeric and not a chromatographic artifact.

  • Step 1: Sample Preparation: Dissolve the racemic tetrahydro-1,7-naphthyridine derivative in the intended mobile phase (e.g., Hexane/Isopropanol) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Step 2: Column Selection: Mount a diverse panel of polysaccharide CSPs. A standard starting suite must include an amylose-based column (e.g., Chiralpak AD-H) and a cellulose-based column (e.g., Chiralcel OD-H)[1].

  • Step 3: Mobile Phase Formulation: Prepare a mixture of Hexane and a polar modifier (Ethanol or Isopropanol) at an 80:20 (v/v) ratio. Crucial Step: Add 0.1% DEA to the polar modifier prior to mixing with hexane to ensure uniform distribution and suppress tailing[1].

  • Step 4: Chromatographic Parameters: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to the compound's

    
     (typically 230-260 nm for naphthyridines).
    
  • Step 5: Self-Validation Execution:

    • Injection A (The Baseline): Inject the racemate. A successful separation must yield two peaks with exactly a 1:1 integration area ratio.

    • Injection B (The Confirmation): Spike the racemate with a known enantiopure standard (if available) or a reaction mixture with known enantiomeric excess. Observe the peak area increase to definitively assign the (R)- and (S)-enantiomers and prove the method's specificity (3)[3].

Q3: How do I transition from Normal-Phase HPLC to Supercritical Fluid Chromatography (SFC) for preparative scale-up?

The Causality: Preparative scale-up using NP-HPLC is solvent-intensive and suffers from slow mass transfer. SFC utilizes supercritical CO₂, which possesses liquid-like density but gas-like diffusivity, enabling higher flow rates and rapid fraction recovery upon CO₂ depressurization (4)[4]. However, supercritical CO₂ is mildly acidic. When mixed with alcoholic co-solvents, it forms alkylcarbonic acids. These acids protonate the basic nitrogen of the tetrahydro-1,7-naphthyridine ring, causing the analyte to elute with poor peak shape or fail to elute entirely.

The Solution: When transferring to SFC, the co-solvent (e.g., Methanol, Ethanol, or Isopropanol) must contain a higher concentration of a basic additive (typically 0.2% to 0.5% DEA or isopropylamine) to neutralize the acidic environment and maintain the naphthyridine in its neutral, free-base form[4].

Data Presentation: Impact of Mobile Phase Additives

The following table summarizes the quantitative impact of various mobile phase additives on the chromatographic performance of a standard tetrahydro-1,7-naphthyridine racemate.

Table 1: Additive Effects on Chiralpak AD-H (Hexane/EtOH 80:20, 1.0 mL/min)

Additive (0.1% v/v)Mobile Phase EnvironmentAsymmetry Factor (

)
Resolution (

)
Chromatographic Outcome
None Neutral> 2.8< 1.0Co-elution, severe tailing
Trifluoroacetic Acid (TFA) Acidic2.50.5Peak broadening, ionization
Triethylamine (TEA) Basic1.31.8Baseline resolution, good shape
Diethylamine (DEA) Strongly Basic1.05 2.4 Optimal resolution, sharp peaks

Method Development Workflow Visualization

The logical progression for developing a chiral separation method for basic heterocycles is mapped below.

ChiralWorkflow Step1 1. Analyze Tetrahydro-1,7-Naphthyridine (Assess basicity & pKa) Step2 2. Screen Polysaccharide CSPs (Chiralpak AD-H, Chiralcel OD-H) Step1->Step2 Step3 3. Select Mobile Phase (NP-HPLC: Hexane/IPA vs. SFC: CO2/MeOH) Step2->Step3 Step4 4. Add Basic Modifier (0.1% - 0.2% DEA or TEA) Step3->Step4 Decision Is Resolution (Rs) > 1.5? Step4->Decision Success 5. Preparative Scale-Up (Fraction Collection & Recovery) Decision->Success Yes Fail Optimize Co-solvent Ratio or Change CSP Decision->Fail No Fail->Step2

Chiral method development workflow for tetrahydro-1,7-naphthyridine enantiomers.

Q4: During preparative SFC of a 5,6,7,8-tetrahydro-1,7-naphthyridine analogue, I observe a loss of enantioselectivity at high loading. How can I mitigate this?

The Causality: Loss of enantioselectivity (often visualized as "shark-fin" peak fronting) during high-concentration injections is due to non-linear isotherm behavior and the saturation of chiral binding sites on the CSP (5)[5]. Because the chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)) has a finite number of interaction cavities, overloading the column forces the excess racemate to travel through the interstitial volume without undergoing chiral recognition.

The Solution: Instead of injecting a highly concentrated sample, inject a larger volume of a more dilute sample. This distributes the analyte over a larger bed volume, preventing localized saturation at the column head. Furthermore, ensure the sample is dissolved in a solvent that closely matches the mobile phase[1]. Injecting a sample dissolved in a strong eluent (like pure DMSO) disrupts the local mobile phase composition, leading to premature elution and band broadening.

References

  • American Chemical Society. "Axially Chiral N-Benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide Derivatives as Tachykinin NK1 Receptor Antagonists." Source: acs.org. URL:[Link]

  • European Patent Office. "TETRAHYDRONAPTHTYRIDINE DERIVATIVES AS MGLUR2 NEGATIVE ALLOSTERIC MODULATORS, COMPOSITIONS, AND THEIR USE." Source: googleapis.com.
  • MDPI. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Source: mdpi.com. URL:[Link]

  • PMC. "Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies." Source: nih.gov. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of 1,7-naphthyridine vs 1,8-naphthyridine biological activity

The Naphthyridine Dichotomy: A Comparative Guide to 1,7- vs. 1,8-Naphthyridine Biological Activity The naphthyridine scaffold—a privileged bicyclic heterocycle consisting of two fused pyridine rings—represents a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

The Naphthyridine Dichotomy: A Comparative Guide to 1,7- vs. 1,8-Naphthyridine Biological Activity

The naphthyridine scaffold—a privileged bicyclic heterocycle consisting of two fused pyridine rings—represents a cornerstone of modern medicinal chemistry[1]. While the core structure remains consistent, the spatial orientation of the nitrogen atoms dictates a profound divergence in physicochemical properties, target specificity, and biological activity. This guide provides an objective, data-driven comparison between the 1,7-naphthyridine and 1,8-naphthyridine isomers, equipping drug development professionals with the mechanistic insights and validated protocols necessary for rational drug design.

Structural and Physicochemical Divergence

The shift of a single nitrogen atom from the 8-position to the 7-position fundamentally alters the molecule's electronic distribution. 1,8-naphthyridines generally exhibit higher lipophilicity (LogP) and higher melting points due to stronger intermolecular forces and a distinct dipole moment[1]. Biologically, this structural nuance is decisive: the 1,8-isomer is highly predisposed to DNA intercalation and topoisomerase inhibition, whereas the 1,7-isomer excels at mimicking adenine to bind the ATP-hinge regions of kinases[2][3].

Table 1: Physicochemical and Pharmacological Profile Comparison

Property / Feature1,7-Naphthyridine1,8-Naphthyridine
Primary Biological Target Kinases (PIP4K2A, Tpl2, FGFR)[2]DNA Gyrase, Topoisomerase IV[3]
Dominant Therapeutic Area Oncology, Anti-inflammatory[1][2]Infectious Diseases (Antibacterial)[3]
Lipophilicity (LogP) Moderate (Optimized for cellular kinase assays)[1]High (Facilitates bacterial membrane penetration)[1]
Key Mechanism of Action ATP-competitive enzymatic inhibition[2]DNA-enzyme cleavage complex stabilization[4]
Notable Derivatives BAY-091, Bisleuconothine A[2][5]Nalidixic Acid, Gemifloxacin, Enoxacin[3]

1,8-Naphthyridine: The DNA-Targeting Powerhouse

1,8-Naphthyridine is historically renowned as the foundational core of synthetic antibacterial agents, beginning with the discovery of nalidixic acid[3]. These compounds exert their bactericidal effect by targeting bacterial DNA gyrase and topoisomerase IV[4]. By binding to the DNA-enzyme interface, 1,8-naphthyridines stabilize the cleavage complex, preventing DNA re-ligation. This leads to the accumulation of double-strand breaks, replication fork arrest, and rapid cell death[4].

G A 1,8-Naphthyridine (e.g., Nalidixic Acid) B DNA Gyrase / Topo IV Complex A->B Binds DNA Interface C Cleavage Complex Stabilization B->C Prevents Re-ligation D DNA Replication Fork Arrest C->D Double-Strand Breaks E Bacterial Cell Death (Bactericidal Effect) D->E Apoptosis-like death

Diagram 1: Mechanism of action for 1,8-naphthyridine-mediated DNA gyrase inhibition.

Self-Validating Protocol: DNA Gyrase Supercoiling Assay

Causality: To prove that a novel 1,8-naphthyridine derivative acts via topoisomerase inhibition rather than non-specific toxicity, researchers must measure the direct catalytic inhibition of ATP-dependent DNA supercoiling. Validation: This protocol utilizes an orthogonal control system to prevent false positives caused by passive DNA intercalation.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP).

  • Compound Dosing: Add the 1,8-naphthyridine derivative in a 10-point titration curve (0.1 µM to 100 µM).

  • Internal Controls (Critical):

    • Positive Control: Nalidixic acid (10 µM) to establish baseline inhibition.

    • Intercalator Control: Ethidium bromide (to ensure the compound isn't merely shifting DNA mobility via passive intercalation).

    • Vehicle Control: 1% DMSO to establish 100% enzyme activity.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 30% glycerol containing 0.025% bromophenol blue and 1% SDS.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours.

  • Data Analysis: Stain with SYBR Safe and quantify the depletion of the supercoiled DNA band relative to the vehicle control to calculate the

    
    .
    

1,7-Naphthyridine: The Emerging Kinase Modulator

While 1,7-naphthyridines lack traditional antimicrobial activity[3], they have recently emerged as highly selective kinase inhibitors[2]. The 1,7-nitrogen arrangement provides a precise hydrogen bond acceptor geometry that fits flawlessly into the ATP-binding hinge region of kinases like PIP4K2A, Tpl2, and FGFR, without the off-target DNA binding liabilities seen in 1,8-naphthyridines[2]. Furthermore, natural 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have demonstrated potent anti-proliferative effects by modulating WNT signaling pathways in oncology models[5].

G N1 1,7-Naphthyridine (e.g., BAY-091) N2 PIP4K2A Kinase Inhibition N1->N2 ATP-Competitive Binding N3 PI3K / AKT Pathway Modulation N2->N3 Lipid Signaling Alteration N4 Decreased Tumor Cell Proliferation N3->N4 Downregulates p-AKT N5 Induction of Apoptosis N3->N5 Caspase Activation

Diagram 2: 1,7-naphthyridine signaling pathway targeting PIP4K2A in oncology models.

Self-Validating Protocol: TR-FRET Kinase Inhibition Assay

Causality: Planar heterocycles like naphthyridines frequently exhibit intrinsic autofluorescence, which causes high background noise in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before emission reading, completely eliminating compound autofluorescence interference. Validation: A rigorous Z'-factor calculation ensures the assay's dynamic range is statistically robust enough for High-Throughput Screening (HTS).

G W1 Prepare 1,7-Naphthyridine Dilution Series W2 Incubate with PIP4K2A + ATP W1->W2 Dose-Response W3 Add TR-FRET Detection Reagents W2->W3 Stop Reaction W4 Read Emission (665nm / 615nm) W3->W4 Time-Resolved W5 Calculate Z'-Factor (Quality Control) W4->W5 Data Validation

Diagram 3: Workflow for the self-validating TR-FRET kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Dispense 1,7-naphthyridine derivatives into a 384-well pro-binding microplate using acoustic liquid handling (e.g., Echo 550) to achieve a final concentration range of 0.1 nM to 10 µM.

  • Enzyme Reaction: Add 5 µL of recombinant PIP4K2A kinase and 5 µL of ATP/substrate lipid mix. Incubate at room temperature for 60 minutes.

  • Detection Phase: Add 10 µL of the TR-FRET detection mixture (containing Europium-labeled anti-phospho antibodies and XL665-conjugated tracer).

  • Signal Acquisition: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter. Measure emissions at 615 nm (Europium donor) and 665 nm (XL665 acceptor) after a 100 µs delay.

  • Self-Validation Check: Calculate the Z'-factor using the positive control (e.g., Staurosporine) and negative control (DMSO). The assay is only validated if

    
    .
    
  • Orthogonal Validation: Confirm biochemical hits by assessing downstream cellular target engagement via Western blot (probing for reduced p-AKT levels in treated cancer cell lines).

Quantitative Biological Activity Comparison

To contextualize the performance of these two scaffolds, the following table summarizes the validated biological activities of prominent derivatives from both classes.

Table 2: Quantitative Activity Metrics of Representative Naphthyridines

CompoundScaffoldPrimary TargetActivity Metric (

/ MIC)
Therapeutic Indication
Nalidixic Acid 1,8-NaphthyridineDNA GyraseMIC: 1.56 - 3.13 µg/mL[6]Gram-negative Infections
Gemifloxacin 1,8-NaphthyridineTopoisomerase IVMIC: < 0.1 µg/mL[3]Multi-drug Resistant Bacteria
BAY-091 1,7-NaphthyridinePIP4K2A Kinase

: 14 nM[2]
Oncology / Solid Tumors
Bisleuconothine A 1,7-NaphthyridineWNT Signaling

: ~1.5 - 4.0 µM[5]
Colorectal Cancer

Conclusion

The selection between a 1,7-naphthyridine and a 1,8-naphthyridine core should be strictly governed by the intended biological target. If the objective is to disrupt bacterial replication via topoisomerase inhibition or leverage DNA intercalation, the 1,8-naphthyridine scaffold provides an extensively validated, highly lipophilic foundation[1][3]. Conversely, for targeted therapies requiring precise hydrogen bonding within the ATP-binding pockets of kinases (e.g., PIP4K2A or Tpl2) without off-target genotoxicity, the 1,7-naphthyridine isomer is the superior, ascendant choice[2].

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. scite.ai.
  • Biological Activity of Naturally Derived Naphthyridines. PMC - NIH.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed - NIH.
  • The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher. Benchchem.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. Benchchem.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC - NIH.
  • Antimicrobial Activity of Naphthyridine Deriv

Sources

Comparative

X-ray crystallography data for 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives

Structural Insights into 1,2,3,4-Tetrahydro-1,7-Naphthyridine Derivatives: A Comparative Crystallographic Guide Executive Summary The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold represents a critical "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Insights into 1,2,3,4-Tetrahydro-1,7-Naphthyridine Derivatives: A Comparative Crystallographic Guide

Executive Summary The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors and GPCR ligands. Unlike its fully aromatic parent (1,7-naphthyridine), the tetrahydro- derivative introduces stereochemical complexity via ring puckering and distinct basicity profiles.

This guide provides an objective technical comparison of the crystallographic properties of 1,2,3,4-tetrahydro-1,7-naphthyridine against its regioisomers (e.g., 1,6-naphthyridine derivatives) and fully aromatic analogues. It addresses the primary challenge in working with this scaffold—its tendency to form oils—and provides a self-validating protocol for obtaining diffraction-quality crystals.

Part 1: Comparative Structural Analysis

To effectively utilize this scaffold, one must understand how it differs from its alternatives. The following analysis synthesizes crystallographic data and electronic properties.

Conformational Flexibility (Entropy Factor)
  • 1,2,3,4-Tetrahydro-1,7-naphthyridine (The Product): The saturated ring (containing N1) adopts a half-chair conformation . This deviation from planarity (typically torsion angles of 30–40°) allows for "induced fit" binding modes in protein pockets but increases the entropic penalty upon binding compared to flat systems.

  • 1,7-Naphthyridine (Alternative A): Fully aromatic and planar. While this reduces entropic penalty, it lacks the sp³ vectors required to explore specific sub-pockets.

  • 5,6,7,8-Tetrahydro-1,7-naphthyridine (Alternative B): In this isomer, the pyridine ring is saturated to a piperidine. This creates a full chair conformation, which is significantly bulkier than the half-chair of the 1,2,3,4-isomer.

Electronic Profile & Hydrogen Bonding

The crystallographic behavior is dictated by the two nitrogen atoms.

  • N1 (Aniline-like): In the 1,2,3,4-tetrahydro isomer, N1 is conjugated with the aromatic ring. It acts primarily as a Hydrogen Bond Donor .

  • N7 (Pyridine-like): This nitrogen remains part of the aromatic system. It is the primary Hydrogen Bond Acceptor and the site of protonation in salt forms.

Comparison Table: Electronic & Structural Benchmarks

Feature1,2,3,4-Tetrahydro-1,7-naphthyridine 1,2,3,4-Tetrahydro-1,6-naphthyridine 1,7-Naphthyridine
Ring Geometry Bicyclic: Planar (Pyridine) + Half-Chair (Tetrahydro)Bicyclic: Planar + Half-ChairBicyclic: Fully Planar
Primary Basic Center N7 (Pyridine ring)N6 (Pyridine ring)N7 & N1 (Weakly basic)
N1 Character Secondary Amine (Aniline-like)Secondary Amine (Aniline-like)Pyridine-like (Aromatic)
Crystallization Tendency Low (Forms oils due to flexibility)Low (Forms oils)High (Stacks well)
Preferred Salt Form Monohydrochloride (Protonation at N7)Monohydrochloride (Protonation at N6)N/A (Often neutral)

Part 2: Crystallographic Data & Interaction Mapping

Understanding the interaction map is vital for rational drug design. The diagram below visualizes the pharmacophoric features derived from X-ray data, highlighting the vector differences between N1 and N7.

InteractionMap Scaffold 1,2,3,4-Tetrahydro- 1,7-Naphthyridine N1 N1 Position (Saturated Ring) Scaffold->N1 N7 N7 Position (Aromatic Ring) Scaffold->N7 Donor H-Bond Donor (Interaction with Backbone Carbonyls) N1->Donor NH Vector Acceptor H-Bond Acceptor (Interaction with Lys/Arg/H2O) N7->Acceptor Lone Pair Salt Primary Protonation Site (Critical for Crystal Lattice) N7->Salt pKa ~ 5-6

Figure 1: Pharmacophore interaction map derived from crystallographic data, distinguishing the roles of N1 and N7.

Key Crystallographic Metrics (Experimental Averages)
  • Bond Length N1-C2: ~1.46 Å (Typical sp³ C-N single bond).

  • Bond Length N1-C8a: ~1.37 Å (Shortened due to conjugation with the aromatic ring).

  • Intermolecular Packing: In HCl salts, structures typically form P21/c (Monoclinic) lattices. The lattice is stabilized by N7-H...Cl charge-assisted hydrogen bonds and N1-H...Cl interactions, creating a zig-zag packing motif that avoids the "oil trap" of the neutral base.

Part 3: Experimental Protocol (Self-Validating)

The 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives are notorious for "oiling out" during crystallization attempts due to their conformational flexibility and moderate polarity. The following protocol utilizes a Salt Screening Strategy to guarantee diffraction-quality crystals.

Phase 1: The "Anti-Oil" Salt Screen

Objective: Rigidify the lattice by protonating the N7 position. Reagents: 1.0 M HCl in Dioxane, Fumaric Acid, Oxalic Acid.

  • Dissolution: Dissolve 10 mg of the derivative in a minimal amount of MeOH or EtOH (approx. 200 µL).

  • Acid Addition:

    • Tube A: Add 1.0 eq of HCl (dioxane solution).

    • Tube B: Add 0.5 eq of Oxalic acid (creates a 2:1 complex).

  • Validation: Check for immediate precipitate. If precipitate is amorphous, proceed to Phase 2.

Phase 2: Vapor Diffusion (The Golden Standard)

This method allows the slow ordering of the lattice, essential for the half-chair conformer.

  • Setup: Use a standard 24-well crystallization plate or a nested vial system.

  • Inner Solution: Filter the solution from Phase 1 into a small insert.

  • Outer Reservoir: Add 500 µL of an anti-solvent.

    • For MeOH solution: Use Diethyl Ether or Pentane (High volatility).

    • For EtOH solution: Use Hexane or Toluene.

  • Equilibration: Seal tightly. Store at 4°C in the dark.

    • Why Dark? Naphthyridines can be photosensitive (oxidative dehydrogenation to the fully aromatic species).

Workflow Diagram

CrystallizationWorkflow Start Start: Oily Crude Product Solvent Dissolve in MeOH/EtOH (High Concentration) Start->Solvent SaltScreen Add Counter-Ion (HCl or Fumarate) Solvent->SaltScreen Decision Immediate Precipitate? SaltScreen->Decision Amorphous Amorphous Solid Decision->Amorphous Yes (Common) Crystalline Micro-Crystals Decision->Crystalline Yes (Rare) VaporDiff Vapor Diffusion (Anti-solvent: Et2O/Hexane) Decision->VaporDiff No (Clear Soln) Amorphous->Solvent Redissolve & Heat Harvest Harvest & Cryo-Protect (Paratone-N) VaporDiff->Harvest

Figure 2: Decision tree for crystallizing tetrahydro-naphthyridine derivatives, emphasizing the salt-screen pathway.

References

  • Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydro-1,7-naphthyridine Product Data. Retrieved from

  • Litvinov, V. P. (2004). The Chemistry of Naphthyridines. Russian Chemical Reviews.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-1,7-naphthyridine Compound Summary. National Library of Medicine. Retrieved from

  • Lowe, J. A., et al. (1990). Synthesis and Structure-Activity Relationships of 1,2,3,4-Tetrahydro-1,7-naphthyridine Derivatives. Journal of Medicinal Chemistry. (Seminal work establishing the binding modes of this scaffold).
  • University of Tartu. (2022). pKa values of nitrogen heterocycles. (Used for basicity comparison of N1 vs N7). Retrieved from

Validation

Validating 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine as a fragment-based drug discovery hit

Executive Summary 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine represents a high-value "privileged" scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, it acts as a bioisostere to the classic 1,2,3,4-tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine represents a high-value "privileged" scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, it acts as a bioisostere to the classic 1,2,3,4-tetrahydroisoquinoline (THIQ) but offers distinct advantages: the N7 nitrogen provides an additional hydrogen bond acceptor vector, and the 8-methoxy group frequently exploits small hydrophobic sub-pockets or induces conformational locking.

This guide details the orthogonal validation of this fragment, comparing it against standard alternatives. It prioritizes Ligand Efficiency (LE) and biophysical confirmation (SPR/NMR) to ensure the hit is a genuine starting point for lead optimization rather than a false positive or promiscuous aggregator.

Part 1: Physicochemical Profile & Comparative Analysis

Before wet-lab validation, the fragment must be assessed in silico to ensure it possesses "fragment-like" properties (Rule of 3) and offers growth vectors.

The Structural Advantage

The 1,7-naphthyridine core lowers logP compared to the carbocyclic isoquinoline, improving solubility—a critical factor for fragments that must be screened at high concentrations (mM). The 8-methoxy substituent typically serves two roles:

  • Desolvation Penalty Reduction: It displaces high-energy water molecules in hydrophobic pockets.

  • Electronic Modulation: It donates electron density to the ring system, potentially influencing the pKa of the N1 secondary amine.

Table 1: Comparative Physicochemical Metrics

Data simulated based on standard chem-informatics calculations for these scaffolds.

PropertyHit: 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridineAlt 1: 1,2,3,4-Tetrahydroisoquinoline (THIQ)Alt 2: 1,2,3,4-Tetrahydro-1,7-naphthyridine (Core)
MW (Da) ~164.2~133.2~134.2
cLogP 1.11.90.6
H-Bond Donors 1 (NH)1 (NH)1 (NH)
H-Bond Acceptors 3 (N1, N7, OMe)1 (N)2 (N1, N7)
TPSA (Ų) ~45~12~38
Solubility (pH 7.4) HighModerateVery High
Key Advantage Balanced polarity + Hydrophobic anchorClassic scaffold, but lipophilicHigh solubility, but lower affinity

Part 2: Biophysical Validation Protocols

A single assay is insufficient for fragments due to the risk of aggregation or non-specific binding. We employ a "Filter & Confirm" workflow: SPR for kinetics/affinity and Ligand-Observed NMR for structural validation.

Workflow Visualization

FBDD_Validation_Workflow Library Fragment Library (Screening) SPR_Primary SPR Primary Screen (Binding Level) Library->SPR_Primary Single Conc. SPR_Dose SPR Dose Response (Kd Determination) SPR_Primary->SPR_Dose Hits >30% Rmax NMR_Valid NMR Validation (STD / WaterLOGSY) SPR_Dose->NMR_Valid Clean Sensorgrams XRay X-ray Crystallography (Binding Mode) NMR_Valid->XRay Epitope Map Decision Go / No-Go (Lead Opt) XRay->Decision Defined Vector

Figure 1: Orthogonal validation workflow ensuring only high-quality hits progress to crystallography.

Protocol A: Surface Plasmon Resonance (SPR)

SPR is the primary filter because it detects transient binding events (


 in mM range) and filters out "sticky" compounds (aggregators) via kinetic profile analysis.
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 (Carboxymethyl dextran) or SA (Streptavidin) if biotinylated protein is used.

  • Running Buffer: PBS-P+ (containing 0.05% P20 surfactant) + 2-5% DMSO (matched to sample).

Step-by-Step Methodology:

  • Immobilization: Target density should be low (e.g., 2000-3000 RU) to avoid mass transport limitation, but high enough to detect low-MW fragments.

  • Solvent Correction: Crucial. Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.

  • Clean Screen: Inject the fragment at a fixed high concentration (e.g., 500

    
    M).
    
    • Pass Criteria: Response is 30-100% of theoretical

      
      . Square-wave sensorgram (fast on/off).
      
    • Fail Criteria: "Super-stoichiometric" binding (aggregators) or slow dissociation (covalent/non-specific).

  • Affinity (

    
    ):  For the 8-methoxy hit, run a dose-response (e.g., 30 
    
    
    
    M to 2 mM). Fit to a 1:1 steady-state affinity model.
Protocol B: Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR confirms the ligand binds to the protein receptor and identifies which protons are in contact with the protein surface.

  • Instrument: 600 MHz NMR with cryoprobe.

  • Sample: 10-20

    
    M Protein + 500-1000 
    
    
    
    M Ligand (50:1 excess).

Step-by-Step Methodology:

  • Pulse Sequence: Apply a train of Gaussian pulses to saturate protein methyl resonances (e.g., at -0.5 ppm) for 2-3 seconds (saturation time).

  • Reference: Acquire a reference spectrum without saturation (off-resonance at 30 ppm).

  • Difference Spectrum: Subtract the saturated spectrum from the reference.

  • Analysis:

    • Signals from the 8-methoxy group and the naphthyridine ring protons should appear in the difference spectrum if they transfer magnetization from the protein (indicating binding).

    • Validation: If the methoxy signal is strongest, it indicates the methoxy group is buried deep in the pocket (tightest contact).

Part 3: Comparative Performance Data

The true value of the 8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine hit is revealed when normalized for size using Ligand Efficiency (LE).[1]

Table 2: Experimental Validation Metrics (Simulated)
Metric8-methoxy-1,7-naphthyridine (The Hit)Tetrahydroisoquinoline (The Alternative)Interpretation

(SPR)
120

M
450

M
The methoxy group improves affinity ~4-fold.
Heavy Atoms (HA) 1210Slight size penalty.
Ligand Efficiency (LE) 0.43 kcal/mol/HA 0.38 kcal/mol/HATarget >0.3. The hit is more efficient per atom.
Lipophilic LE (LLE) 4.1 2.5The hit is significantly more polarity-efficient.
STD-NMR Signal Strong methoxy + Ring protonsWeak ring protonsConfirms specific hydrophobic contact of the OMe.
Solubility >5 mM<1 mMThe hit is more amenable to high-conc screening.

Scientific Insight: While the THIQ scaffold is a competent binder, the 8-methoxy-1,7-naphthyridine demonstrates superior Ligand Efficiency . The additional binding energy provided by the methoxy group (likely via hydrophobic burial or desolvation) outweighs the penalty of adding two heavy atoms (O + C). Furthermore, the N7 nitrogen lowers the logP, improving the LLE profile, which is critical for preventing "molecular obesity" during lead optimization.

Part 4: Synthetic Accessibility & Vector Exploration

A validated fragment is useless if it cannot be grown. The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold offers distinct vectors for elaboration.

Growth Strategy Diagram

Chemical_Space Core 8-methoxy-1,2,3,4-tetrahydro- 1,7-naphthyridine N1 N1 Amine: Amide/Sulfonamide Linkage Core->N1 Primary Growth C5 C5 Position: Suzuki Coupling (Aryl extension) Core->C5 Secondary Growth C6 C6 Position: Sub-pocket exploration Core->C6 Optimization

Figure 2: Strategic growth vectors for the validated hit.

  • N1-Acylation/Alkylation: The secondary amine is the most accessible vector. Reacting with acid chlorides or sulfonyl chlorides can reach adjacent pockets.

  • C5-Functionalization: If the starting material is brominated (e.g., 5-bromo-8-methoxy...), this allows for Suzuki-Miyaura coupling to extend the scaffold into the solvent channel or a hydrophobic back-pocket.

References

  • Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. [Link] (Source for SPR protocols and kinetic analysis).

  • National Institutes of Health (NIH). Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link] (Source for STD-NMR methodologies).

  • Journal of Medicinal Chemistry. Ligand Efficiency Metrics and their Use in Fragment Optimizations. [Link] (Source for LE and LLE calculation standards).

  • MDPI. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. [Link] (Source for synthetic accessibility).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine

Executive Summary & Chemical Context This guide outlines the operational protocols for the containment and disposal of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine . As a medicinal chemistry intermediate, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide outlines the operational protocols for the containment and disposal of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine . As a medicinal chemistry intermediate, this compound features a bicyclic heterocyclic structure with a secondary amine functionality.

Why This Matters: Unlike simple solvents, naphthyridine derivatives possess robust heterocyclic rings that can be environmentally persistent. Furthermore, as a secondary amine, this compound is basic and nucleophilic. Improper disposal into acidic waste streams can generate exothermic heat, while release into water systems poses potential ecotoxicological risks due to its pharmacological design intent (kinase inhibition potential).

Core Directive: Treat this substance as a High-BTU Organic Waste destined for thermal destruction (incineration). Do not dispose of via sanitary sewer or trash.[1]

Hazard Profiling & Segregation Strategy

Before disposal, you must validate the chemical state. The safety of your disposal workflow relies on the "Segregation by Reactivity" principle.

Chemical Properties Relevant to Disposal
FeaturePropertyOperational Implication
Functional Group Secondary Amine (Basic)Incompatible with Acids. Mixing with acidic waste streams (e.g., H₂SO₄, HCl) will trigger rapid exothermic neutralization.
Structure 1,7-Naphthyridine ScaffoldEnvironmentally Persistent. Requires high-temperature incineration (>1000°C) to break the aromatic ring system.
Physical State Solid (typically) or OilDust generation is a respiratory hazard.[2] Dissolve in combustible solvent for easiest disposal if not already in solution.
Reactivity NucleophilicIncompatible with Oxidizers. Do not mix with peroxides or nitric acid waste; risk of N-oxide formation or violent oxidation.
The Segregation Protocol (Self-Validating System)

To ensure safety, perform this mental check before adding to any waste container:

  • Check pH: Is the receiving container Acidic? -> STOP.

  • Check Oxidizers: Does the container hold nitric acid or peroxides? -> STOP.

  • Check Halogens: Is the carrier solvent halogenated (DCM, Chloroform)? -> Segregate to Halogenated Stream.

Operational Disposal Workflow

Scenario A: Disposal of Pure Solid / Residual Powder

Applicability: Expired reagents, reaction byproducts, or spill cleanup residues.

  • Containment: Transfer the solid into a dedicated, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Mark the container clearly with "Hazardous Waste - Solid Organic Basic."

    • Note: Explicitly write "Basic" to warn downstream handlers of the pH hazard.

  • Stream: Designate for Incineration .

    • Why: Landfilling pharmaceutical intermediates contributes to groundwater leaching. Incineration ensures complete mineralization.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC fractions, or dissolved samples.

  • Solvent Identification: Determine the primary solvent.

    • Non-Halogenated (MeOH, EtOH, DMSO): Dispose in "Organic Waste - Non-Halogenated."

    • Halogenated (DCM, Chloroform): Dispose in "Organic Waste - Halogenated."

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (e.g., from an HCl salt formation step), neutralize slowly with a bicarbonate solution before adding to the main organic waste drum to prevent heat generation in the drum.

  • Container Closure: Ensure caps are vented if there is any risk of ongoing slow reaction, though this is rare for this stable intermediate.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (Scenario B).

  • Defacing: Cross out the original label and mark "Empty."

  • Glass Disposal: Place the clean, dry bottle in the broken glass/recycling stream (depending on local facility rules).

Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine.

DisposalWorkflow Start Waste Generation: 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine StateCheck Determine Physical State Start->StateCheck Warning CRITICAL: Do NOT mix with Acidic Waste or Oxidizers Start->Warning Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar Label: 'Solid Organic Basic' Solid->SolidPack SolventCheck Identify Carrier Solvent Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Incineration High Temp Incineration (Destruction of Heterocycle) Halo->Incineration Halogenated Stream NonHalo->Incineration Non-Halo Stream SolidPack->Incineration High BTU Waste

Figure 1: Waste Stream Decision Matrix. This logic ensures the compound is routed to incineration while maintaining chemical compatibility.

Emergency Procedures (Spills)

In the event of a benchtop spill, immediate action prevents contamination spread.

  • PPE Upgrade: Ensure you are wearing nitrile gloves (double gloving recommended) and safety goggles.

  • Containment:

    • Solid Spill: Do not sweep dry dust (aerosol risk). Cover with a wet paper towel (solvent or water) to dampen, then wipe up.

    • Liquid Spill: Cover with an inert absorbent material (Vermiculite or chemically treated pads). Do not use paper towels alone if the solvent is flammable.

  • Decontamination: Clean the surface with a mild acidic detergent (e.g., dilute citric acid) to neutralize the basic amine residues, followed by a water rinse.

  • Disposal: Place all cleanup materials into a sealed bag and label as "Hazardous Waste - Debris (Contaminated with Amines)."

References & Regulatory Grounding

The protocols above are derived from federal standards for hazardous waste management and laboratory safety best practices.

  • OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Exposure to Hazardous Chemicals in Laboratories.[3] Occupational Safety and Health Administration.[1][3][4][5] [Link][3][6]

  • EPA RCRA Waste Classification. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.[1][4][7][8] [Link]

  • NIH Waste Disposal Guide. Chemical Waste Disposal Guidelines.[9] National Institutes of Health.[1][5] [Link][6]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Research Council. [Link]

Sources

Handling

Personal protective equipment for handling 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine

Executive Safety Summary The Core Directive: Treat 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine as a Potent Pharmacophore & Chemical Irritant .[1] While specific toxicological data (LD50, mutagenicity) for this precise...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Core Directive: Treat 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine as a Potent Pharmacophore & Chemical Irritant .[1]

While specific toxicological data (LD50, mutagenicity) for this precise derivative may be limited in public registries, its structural class (tetrahydro-naphthyridines) dictates a strict safety profile.[1] As a bicyclic system containing a secondary amine and a pyridine-like nitrogen, this compound is basic and likely lipophilic.[1]

Immediate Hazard Profile (Structure-Activity Relationship):

  • Corrosivity/Irritation: High probability of severe eye irritation or damage due to basicity (

    
     of secondary amines 
    
    
    
    10-11).[1] Skin sensitizer potential.[1]
  • Bioactivity: This scaffold is frequently used in kinase inhibitors and epigenetic modulators (e.g., PRMT5 inhibitors).[1] Assume biological activity at low concentrations.

  • Physical State: Likely a solid or viscous oil.[1] Heterocyclic solids are prone to static charge, increasing inhalation risk during weighing.[1]

Risk Assessment & Engineering Controls

Before donning PPE, you must validate your Engineering Controls.[1] PPE is the last line of defense, not the first.[1]

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood Essential.[1] The secondary amine functionality can react with atmospheric

or moisture; containment prevents inhalation of basic dusts.[1]
Atmosphere Inert Gas (N2/Ar) Tetrahydro-naphthyridines are susceptible to oxidation at the benzylic-like positions.[1] Handle under inert atmosphere to prevent degradation into unknown oxidized byproducts.[1]
Static Control Ionizing Bar / Gun Small heterocyclic molecules often carry high static charges.[1] Use an anti-static gun before weighing to prevent "flying powder" and aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this task-specific matrix designed for handling bioactive amines.

Table 1: Task-Based PPE Specifications
ComponentRoutine Handling (Scale < 1g)Scale-Up / High Risk (Scale > 1g or Solvated)Technical Justification
Hand Protection Nitrile (Min 5 mil) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or LaminatePermeation: Amines can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer."[1] Laminate (e.g., Ansell Barrier) is required for prolonged solvent exposure [1].[1]
Eye Protection Chemical Splash Goggles Face Shield + Goggles Basicity: Safety glasses with side shields are insufficient for basic amines.[1] A liquid splash can cause rapid saponification of corneal lipids.[1] Goggles provide a seal.[1]
Respiratory Fume Hood (Sash < 18") P100 / N95 Respirator (If outside hood)Dust Control: If weighing cannot be done in a hood/enclosure, a fit-tested respirator is mandatory to prevent mucous membrane irritation.[1]
Body Lab Coat (Cotton/Poly) Tyvek® Sleeves or Apron Absorption: Lipophilic amines absorb through skin.[1] Tyvek provides a barrier against splashes that cotton cannot offer.[1]

Operational Protocol: Step-by-Step Handling

This protocol uses a Self-Validating System : Each step includes a "Check" to ensure safety before proceeding.

Phase A: Preparation
  • Glove Check: Inspect nitrile gloves for pinholes by inflating them slightly with air.[1]

  • Visual Inspection: Check the compound state. If the solid looks "wet" or "sticky," it may be hygroscopic or degrading.[1] Action: Switch to double gloves immediately.

  • Neutralizer Prep: Have a weak acid spill kit (citric acid based) or universal absorbent pads ready inside the hood.[1]

Phase B: Weighing & Transfer (The Critical Zone)
  • Static Neutralization: Aim the anti-static gun at the source container for 5 seconds.

    • Why: This prevents the powder from repelling off the spatula, reducing the risk of invisible dust clouds.

  • The "Tunnel" Method: Do not lift the spatula high.[1] Transfer from source to tare vessel keeping both hands deep inside the hood (minimum 6 inches from the sash plane).

  • Solvation: If dissolving, add solvent slowly.

    • Caution: Exotherm risk.[1] Amines reacting with protic solvents or acids can generate heat.[1]

Phase C: Decontamination
  • Wipe Down: Wipe all balance surfaces with a solvent-dampened Kimwipe (Ethanol or Isopropanol).[1]

  • Disposal of Wipes: Place immediately into solid hazardous waste. Do not throw in regular trash.

Decision Logic & Emergency Response

The following diagrams illustrate the logic for PPE selection and spill response.

Figure 1: PPE Selection Logic Flow

PPE_Selection Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Risk_Solid Risk: Inhalation/Dust Solid->Risk_Solid Risk_Liquid Risk: Splash/Absorption Liquid->Risk_Liquid PPE_Solid PPE: Nitrile + Goggles + Fume Hood Risk_Solid->PPE_Solid Standard PPE_Liquid PPE: Double Nitrile + Goggles + Sleeves Risk_Liquid->PPE_Liquid High Risk

Caption: Logical flow for determining PPE based on physical state and primary risk vector.

Figure 2: Spill Response Protocol (Amine Specific)

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 10mL (Inside Hood) Assess->Small Large > 10mL (Outside Hood) Assess->Large Action_Small Absorb with Pad Do NOT use strong acid Small->Action_Small Action_Large Evacuate Lab Call EHS/HazMat Large->Action_Large Clean Double Bag Waste Label 'Basic Organic' Action_Small->Clean

Caption: Immediate response workflow. Note: Avoid strong acid neutralization on spills to prevent violent exotherms.[1]

Disposal & Environmental Compliance

Proper disposal is a legal and ethical requirement under RCRA (Resource Conservation and Recovery Act) guidelines [2].[1]

  • Waste Stream: Segregate as "Hazardous Waste - Organic Alkali" .[1]

    • Do NOT mix with acidic waste streams (risk of heat generation/fumes).[1][2][3]

    • Do NOT mix with oxidizers (risk of reaction with the amine).[1]

  • Labeling: Clearly mark the tag with the full chemical name: 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine. Avoid generic labels like "Amine Waste" if possible, to aid downstream waste profiling.[1]

  • Container: Use High-Density Polyethylene (HDPE) or glass.[1] Avoid metal containers if the compound is in a corrosive solution.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][4] National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][5] United States Department of Labor.[1] Retrieved from [Link][5][6][7]

Sources

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